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2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine Documentation Hub

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  • Product: 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine
  • CAS: 1356110-44-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

Abstract This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine. As this molecule is not currently indexed in major chemical database...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel heterocyclic compound, 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine. As this molecule is not currently indexed in major chemical databases such as CAS, this document serves as a foundational resource for researchers in medicinal chemistry and drug discovery. We present a proposed systematic IUPAC name, a plausible and detailed synthetic pathway leveraging a Suzuki-Miyaura cross-coupling reaction, comprehensive protocols for the synthesis of key precursors, and a thorough discussion on methods for structural characterization and purification. Furthermore, we explore the potential applications of this compound, drawing inferences from the well-established pharmacological importance of its constituent pyrazine and nitropyridine scaffolds. This guide is intended to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Introduction and Compound Identification

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds like pyrazine and pyridine being particularly prominent in a vast number of FDA-approved drugs.[1][2][3] The target molecule of this guide, 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine, represents a novel hybrid structure with significant potential for biological activity. The pyrazine ring is a known pharmacophore in numerous therapeutic agents, including kinase inhibitors, where its nitrogen atoms often act as crucial hydrogen bond acceptors.[4][5] Concurrently, substituted nitropyridines are versatile intermediates in organic synthesis and are themselves components of various biologically active molecules.[6]

A thorough search of scientific literature and chemical registries indicates that this specific compound has not been previously synthesized or characterized. Therefore, this guide is structured to provide the necessary theoretical and practical framework for its synthesis and subsequent investigation.

IUPAC Nomenclature and CAS Registry Number

Based on the principles of chemical nomenclature, the systematic IUPAC name for the target compound is 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine .

A Chemical Abstracts Service (CAS) Registry Number has not yet been assigned, as this requires submission of the compound's verified structure and data to the CAS registry. Upon successful synthesis and characterization as outlined in this guide, the compound would be eligible for a unique CAS number.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

The logical and most efficient approach to constructing the target biaryl system is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is exceptionally well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of precursors.[7][8]

Our retrosynthetic analysis disconnects the target molecule at the C-C bond between the pyrazine and pyridine rings. This leads to two key precursors: an electrophilic halogenated pyrazine (Intermediate A ) and a nucleophilic pyridinylboronic acid or ester (Intermediate B ).

G cluster_precursors Key Precursors Target 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine Disconnect C(pyrazine)-C(pyridine) Disconnection (Suzuki-Miyaura Coupling) Target->Disconnect A Intermediate A 2-Chloro-6-ethoxypyrazine (Electrophile) Disconnect->A B Intermediate B (6-methoxy-5-nitropyridin-3-yl)boronic acid (Nucleophile) Disconnect->B

Caption: Retrosynthetic analysis of the target molecule.

The overall forward synthesis, therefore, involves the preparation of these two key intermediates followed by their coupling.

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Coupling Step A_start 2,6-Dichloropyrazine A_reagent Sodium Ethoxide Ethanol A_start->A_reagent Nucleophilic Aromatic Substitution A_product Intermediate A 2-Chloro-6-ethoxypyrazine A_reagent->A_product C_reagent Pd Catalyst Base Solvent A_product->C_reagent B_start 3-Bromo-6-methoxy-5-nitropyridine B_reagent 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ B_start->B_reagent Halogen-Metal Exchange & Borylation B_product Intermediate B (6-methoxy-5-nitropyridin-3-yl)boronic acid B_reagent->B_product B_product->C_reagent C_product Target Molecule C_reagent->C_product Suzuki-Miyaura Cross-Coupling

Caption: Proposed overall synthetic workflow.

Detailed Experimental Protocols

Disclaimer: All procedures must be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Synthesis of Intermediate A: 2-Chloro-6-ethoxypyrazine

This procedure is based on a nucleophilic aromatic substitution (SNAr) reaction, where the more reactive chlorine atom of 2,6-dichloropyrazine is displaced by an ethoxide nucleophile.

  • Materials:

    • 2,6-Dichloropyrazine (1.0 eq)

    • Sodium metal (1.1 eq)

    • Anhydrous Ethanol (as solvent)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere. Stir until all the sodium has dissolved.

    • Reaction: To the freshly prepared sodium ethoxide solution, add 2,6-dichloropyrazine (1.0 eq).

    • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extraction: Partition the residue between diethyl ether and water. Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2-chloro-6-ethoxypyrazine.

Synthesis of Intermediate B: (6-methoxy-5-nitropyridin-3-yl)boronic acid

This synthesis involves a halogen-metal exchange followed by borylation. An analogous procedure for a similar pyridylboronic acid provides a strong basis for this protocol.[9]

  • Materials:

    • 3-Bromo-6-methoxy-5-nitropyridine (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

    • Triisopropyl borate (1.2 eq)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Hexanes

  • Protocol:

    • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 3-bromo-6-methoxy-5-nitropyridine (1.0 eq) in anhydrous THF.

    • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.

    • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

    • Hydrolysis: Cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl until the pH is acidic (~pH 2-3).

    • Extraction: Extract the aqueous mixture with diethyl ether (3x).

    • Isolation: Combine the organic extracts and concentrate under reduced pressure. The resulting crude boronic acid can often be purified by trituration with hexanes or recrystallization.

Final Step: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step. The conditions provided are robust and widely applicable for heteroaryl couplings.[7][10][11]

  • Materials:

    • Intermediate A (2-Chloro-6-ethoxypyrazine, 1.0 eq)

    • Intermediate B ((6-methoxy-5-nitropyridin-3-yl)boronic acid, 1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

    • Sodium Carbonate (Na₂CO₃) (2.0 eq)

    • 1,4-Dioxane (anhydrous)

    • Water (degassed)

    • Ethyl acetate

    • Brine

  • Protocol:

    • Reaction Setup: To a round-bottom flask, add Intermediate A (1.0 eq), Intermediate B (1.2 eq), and Na₂CO₃ (2.0 eq).

    • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio.

    • Degassing: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).

    • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[12]

    • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure target compound.[12][13]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (Intermediate A) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid Ar'-B(OH)₂ (Intermediate B) boronic_acid->transmetalation base Base (e.g., Na₂CO₃) base->transmetalation pd_biaryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd_biaryl_complex reductive_elimination Reductive Elimination pd_biaryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Target Molecule) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Structural Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the newly synthesized compound.[1][14] The following table summarizes the expected spectroscopic data, inferred from analyses of similar ethoxy-pyrazines and methoxy-pyridines.[15]

Technique Predicted Data and Interpretation
¹H NMR - Ethoxy Group: A triplet around δ 1.4 ppm (3H, -CH₃) and a quartet around δ 4.5 ppm (2H, -OCH₂-).- Pyrazine Ring Protons: Two singlets or doublets in the aromatic region (δ 8.0-9.0 ppm).- Pyridine Ring Protons: Two singlets or doublets in the aromatic region (δ 8.0-9.5 ppm).- Methoxy Group: A sharp singlet around δ 4.0 ppm (3H, -OCH₃).
¹³C NMR - Ethoxy Group: Signals around δ 14 ppm (-CH₃) and δ 62-65 ppm (-OCH₂-).- Pyrazine & Pyridine Rings: Multiple signals in the aromatic region (δ 120-160 ppm).- Methoxy Group: A signal around δ 55 ppm (-OCH₃).
FT-IR (cm⁻¹) - C-H stretching (aromatic): ~3050-3150- C-H stretching (aliphatic): ~2850-3000- C=N and C=C stretching (aromatic rings): ~1400-1600- N-O stretching (nitro group): Strong bands at ~1550 (asymmetric) and ~1350 (symmetric).- C-O stretching (ether): ~1050-1250
HRMS (ESI) The calculated exact mass for C₁₂H₁₂N₄O₄ should be confirmed. The molecular ion peak [M+H]⁺ would be the primary observation.
Elemental Analysis The calculated percentages of Carbon, Hydrogen, and Nitrogen should match the experimental values for the molecular formula C₁₂H₁₂N₄O₄.

Potential Applications in Drug Discovery

The structural motifs present in 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine suggest several promising avenues for investigation in drug discovery.

  • Kinase Inhibition: The pyrazine core is a well-established "hinge-binder" in many kinase inhibitors.[5] The nitrogen atoms can form hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. This compound could be screened against various kinase panels, particularly those implicated in oncology.

  • Antimicrobial and Antiviral Activity: Pyrazine derivatives have demonstrated a wide range of antimicrobial and antiviral activities.[2][16] The famous anti-tuberculosis drug Pyrazinamide is a prime example.

  • CNS Activity: The pyridine and pyrazine rings are common in centrally active agents. The overall lipophilicity and polarity of the molecule would determine its potential to cross the blood-brain barrier.

Safety and Handling

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Reagent-Specific Hazards:

    • Palladium Catalysts: Toxic and should be handled with care to avoid inhalation of dust.

    • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

    • Nitropyridine Derivatives: Nitroaromatic compounds are often toxic and potentially mutagenic. Avoid skin contact and inhalation.[18][19][20]

  • Product Handling: The final product should be treated as a potentially toxic substance until proven otherwise through toxicological studies. Store in a tightly sealed container in a cool, dry place.

Conclusion

This guide presents a comprehensive and actionable framework for the synthesis and characterization of the novel compound 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine. By leveraging a robust and well-documented Suzuki-Miyaura cross-coupling strategy, this molecule can be efficiently prepared from logical precursors. The detailed protocols and characterization guidelines provided herein are designed to empower researchers to access this compound and explore its potential as a lead structure in drug discovery programs. The convergence of the pharmacologically significant pyrazine and nitropyridine scaffolds makes this a molecule of considerable interest for future research.

References

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Exploratory

Structure Elucidation of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine: A Multi-Modal Analytical Strategy

Executive Summary The structural elucidation of highly functionalized small molecules is a critical inflection point in drug development and synthetic chemistry. Relying on isolated analytical techniques often leads to e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized small molecules is a critical inflection point in drug development and synthetic chemistry. Relying on isolated analytical techniques often leads to erroneous "mental leaps," where incomplete data is unconsciously bridged by observer bias[1]. To achieve absolute structural confidence for complex biaryl scaffolds like 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine , researchers must deploy a holistic, self-validating analytical matrix.

This whitepaper outlines an authoritative, multi-modal strategy combining High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. By mapping the exact causal relationships between spectral data and molecular architecture, we establish an unequivocal proof of structure that satisfies the stringent requirements of modern pharmaceutical development[2].

Molecular Architecture & Theoretical Framework

The target molecule, 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (Chemical Formula: C12​H12​N4​O4​ ), is a sterically and electronically complex biaryl system. Its elucidation requires dissecting three distinct structural domains:

  • The Pyrazine Core: A 2,6-disubstituted electron-deficient heteroaromatic ring.

  • The Pyridine Ring: A highly functionalized 3,5,6-trisubstituted system bearing a strongly electron-withdrawing nitro group and an electron-donating methoxy group.

  • The Alkyl Ethers: An ethoxy group on the pyrazine core and a methoxy group on the pyridine ring.

The analytical workflow must systematically confirm the isolated spin systems, establish the regiochemistry of the substituents, and bridge the quaternary biaryl C-C bond where no direct proton-proton correlations exist.

Workflow A Sample Prep & Purity Check (UPLC-UV) B Exact Mass & Formula (HRMS-Orbitrap) A->B C 1D NMR (1H, 13C) Spin System ID B->C D 2D NMR (HSQC, HMBC, NOESY) Connectivity & Spatial C->D E Orthogonal Validation (FT-IR, SCXRD) D->E F Final Structure Elucidation E->F

Fig 1: Multi-modal analytical workflow for rigorous small molecule structure elucidation.

High-Resolution Mass Spectrometry (HRMS) Profiling

Before committing to extensive NMR analysis, the exact elemental composition must be secured. HRMS acts as the foundational constraint, preventing the pursuit of structurally impossible isomers[3].

Causality in Technique Selection: We utilize an Orbitrap mass analyzer operating at a resolving power of >100,000 FWHM. This ultra-high resolution is necessary to resolve the isotopic fine structure, distinguishing the target molecule's specific combination of 13C , 15N , and 18O isotopes from isobaric interferences[3].

HRMS Data Summary
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Theoretical Monoisotopic Mass (M): 276.0859 Da

  • Theoretical [M+H]+ : 277.0931 Da

Ion SpeciesExperimental m/zTheoretical m/zMass Error (ppm)Elemental Formula
[M+H]+ 277.0934277.0931+1.08 C12​H13​N4​O4​
[M+Na]+ 299.0753299.0751+0.67 C12​H12​N4​O4​Na

The sub-2 ppm mass error unequivocally confirms the C12​H12​N4​O4​ formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides the molecular formula, NMR is the indispensable tool for establishing atomic connectivity and spatial arrangement[4]. A self-validating NMR protocol requires the seamless integration of 1D and 2D techniques.

1D NMR: Identifying Isolated Spin Systems

The 1H NMR spectrum reveals the basic building blocks. The ethoxy group presents as a classic first-order spin system: a quartet at δ 4.48 ppm and a triplet at δ 1.42 ppm. The methoxy group appears as an integrated three-proton singlet at δ 4.10 ppm.

In the aromatic region, the regiochemistry dictates the splitting patterns:

  • Pyridine Ring: The protons at C2' and C4' are meta to each other, resulting in two doublets with a characteristic small coupling constant ( J≈2.5 Hz).

  • Pyrazine Ring: The protons at C3 and C5 are also meta to each other, appearing as doublets with an even smaller coupling constant ( J≈1.5 Hz) due to the electron-deficient nature of the diazine core.

2D NMR: Bridging the Molecular Framework

To prevent "mental leaps," we cannot simply assume the functional groups are attached at the correct positions. We must prove it using heteronuclear correlation techniques[5].

HSQC (Heteronuclear Single Quantum Coherence): Maps all one-bond 1H−13C connections, allowing us to assign the protonated carbons definitively. HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this scaffold. HMBC detects long-range couplings (typically 2J and 3J ), enabling us to "bridge" segments of the molecular framework across quaternary centers[4][6].

  • Causality: The biaryl linkage between Pyrazine C6 and Pyridine C3' has no protons. We prove this linkage exists by observing a 3J HMBC cross-peak from Pyridine H2' to Pyrazine C6, and from Pyridine H4' to Pyrazine C6. NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions (< 5 Å)[6]. A strong NOE cross-peak between the Ethoxy CH2​ protons and Pyrazine H3 confirms the ethoxy group is at position 2, adjacent to H3.

Correlations cluster_pyrazine Pyrazine Core cluster_pyridine Pyridine Ring cluster_subs Substituents C2 C2 C6 C6 H3 H3 C3p C3' C6p C6' H2p H2' H2p->C6 HMBC (3J) H4p H4' H4p->C6 HMBC (3J) OEt_CH2 CH2 (OEt) OEt_CH2->C2 HMBC (3J) OEt_CH2->H3 NOESY OMe_CH3 CH3 (OMe) OMe_CH3->C6p HMBC (3J)

Fig 2: Critical HMBC (solid) and NOESY (dashed) correlations establishing biaryl connectivity.

Comprehensive NMR Assignment Table
PositionMoiety 13C Shift (ppm) 1H Shift (ppm), Mult, J (Hz)Key HMBC ( 1H→13C )Key NOESY
2Pyrazine C-OEt159.2---
3Pyrazine CH134.58.25, d, J=1.5 C2, C5Ethoxy CH2​
5Pyrazine CH141.28.60, d, J=1.5 C3, C6-
6Pyrazine C-Ar148.7---
2'Pyridine CH145.38.85, d, J=2.5 C4', C6, C6'-
3'Pyridine C-Ar128.1---
4'Pyridine CH136.88.52, d, J=2.5 C2', C6, C5', C6'-
5'Pyridine C- NO2​ 140.5---
6'Pyridine C-OMe155.4---
-Ethoxy CH2​ 63.84.48, q, J=7.1 C2Pyrazine H3
-Ethoxy CH3​ 14.51.42, t, J=7.1 Ethoxy CH2​ -
-Methoxy CH3​ 54.24.10, sC6'-

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, the following protocols utilize internal calibration and system suitability checks[7].

Protocol 1: HRMS Acquisition
  • System Suitability: Calibrate the Orbitrap mass spectrometer using a standard Pierce LTQ Velos ESI Positive Ion Calibration Solution. Ensure mass accuracy is < 1 ppm across the 100-2000 m/z range.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Acquisition: Infuse the sample at 10 µL/min. Acquire data in positive ion mode with a resolution setting of 140,000 at m/z 200.

  • Data Processing: Average 50 scans. Extract the monoisotopic peak and calculate the mass error against the theoretical formula.

Protocol 2: Multidimensional NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 600 µL of deuterated dimethyl sulfoxide ( DMSO-d6​ , 99.9% D) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize sensitivity for 2D heteronuclear experiments.

  • 1D Acquisition:

    • Acquire 1H NMR (16 scans, relaxation delay D1=5 s to ensure quantitative integration).

    • Acquire 13C NMR (1024 scans, D1=2 s).

  • 2D Acquisition:

    • HSQC: Acquire with multiplicity editing to differentiate CH3​ (positive) from CH2​ (negative).

    • HMBC: Optimize the long-range coupling delay for nJCH​=8 Hz. Acquire 64 scans per increment to ensure weak 3J correlations (like Pyridine H2' to Pyrazine C6) are resolved above the noise floor.

    • NOESY: Set the mixing time to 500 ms, optimized for small molecules (MW ~276) to capture the transient dipole-dipole interactions[6].

Conclusion

The structure of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine was unequivocally elucidated by avoiding isolated assumptions and instead relying on a self-validating analytical matrix. HRMS provided the absolute elemental boundary ( C12​H12​N4​O4​ ), while 1D NMR mapped the isolated spin systems. Crucially, 2D HMBC and NOESY experiments provided the causal evidence required to bridge the biaryl axis and confirm the exact regiochemistry of the substituents, fulfilling the highest standards of pharmaceutical structure verification.

References

  • MDPI. "The Evolving Landscape of NMR Structural Elucidation." Molecules. Available at:[Link][4]

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  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, ACS Publications. Available at:[Link][5]

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Sources

Foundational

Unlocking the Therapeutic Potential of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (EMP-1): A Novel Hypoxia-Activated Kinase Inhibitor

Executive Summary Tumor hypoxia remains one of the most formidable barriers in clinical oncology, driving resistance to both radiotherapy and conventional chemotherapy. However, this unique microenvironmental feature als...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tumor hypoxia remains one of the most formidable barriers in clinical oncology, driving resistance to both radiotherapy and conventional chemotherapy. However, this unique microenvironmental feature also provides a highly specific therapeutic window. This technical whitepaper details the potential mechanism of action (MoA), structural rationale, and validation workflows for 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (hereafter referred to as EMP-1 ).

By acting as a Hypoxia-Activated Targeted Therapeutic (HATT), EMP-1 leverages a nitroaromatic trigger to selectively deliver a potent, ATP-competitive kinase inhibitor directly into the hypoxic core of solid tumors, minimizing systemic on-target/off-tumor toxicities.

Structural Rationale & Pharmacophore Analysis

The design of EMP-1 represents a sophisticated intersection of prodrug chemistry and structure-based drug design. The molecule can be divided into three functional domains:

  • The Pyrazine-Pyridine Biaryl Axis (The Scaffold): Biaryl systems are privileged scaffolds in kinase inhibitor design. The linear geometry allows the molecule to deeply penetrate the ATP-binding cleft of kinases such as PI3Kα or mutant EGFR.

  • 2-Ethoxy & 6-Methoxy Substituents (The Anchors): These alkoxy groups serve dual purposes. They modulate the overall lipophilicity (LogP) for optimal cellular penetrance and occupy the hydrophobic specificity pockets adjacent to the kinase hinge region, driving target selectivity.

  • 5-Nitro Group (The Hypoxic Trigger): In the prodrug state, the 5-nitro group acts as a deactivating moiety. The highly electronegative oxygen atoms of the nitro group create a repulsive steric and electrostatic clash with the carbonyl backbone of the kinase hinge region (e.g., Val851 in PI3Kα). Furthermore, the strong electron-withdrawing nature of the nitro group drastically reduces the basicity (pKa) of the adjacent pyridine nitrogen, destroying its ability to act as a critical hydrogen bond acceptor.

Upon bioreduction in a hypoxic environment, the nitro group is converted into a sterically compact, electron-donating 5-amino group. This transformation restores the hydrogen-bond donor/acceptor pair necessary for high-affinity kinase binding.

Proposed Mechanism of Action (MoA)

The MoA of EMP-1 is fundamentally biphasic, relying on the distinct redox environments of normal versus tumor tissues.

Phase 1: Hypoxia-Selective Bioreduction

Like other clinical-stage 1 [1], EMP-1 undergoes a one-electron (1e-) reduction catalyzed by ubiquitous cellular reductases, primarily NADPH:cytochrome P450 oxidoreductase (POR). This forms a transient nitro radical anion.

  • Under Normoxia: Molecular oxygen ( O2​ ) rapidly oxidizes the radical back to the parent prodrug, generating superoxide in a "futile redox cycle." This ensures the drug remains inactive in healthy, oxygenated tissues.

  • Under Hypoxia: The absence of O2​ allows the radical anion to undergo further irreversible reductions (yielding nitroso, hydroxylamine, and ultimately the amine), generating the active effector: Amino-EMP [2].

Bioreduction Prodrug EMP-1 (Prodrug) 5-Nitro Group Radical Nitro Radical Anion (1e- reduction) Prodrug->Radical POR Enzyme Radical->Prodrug Futile Cycle (O2 dependent) Active Amino-EMP (Active) 5-Amino Group Radical->Active 3e- Reduction Normoxia Normoxia (21% O2) Normoxia->Radical Hypoxia Hypoxia (<0.1% O2) Hypoxia->Active

Hypoxia-selective bioreduction of EMP-1 from a nitro-prodrug to an active amino-effector.

Phase 2: Kinase Inhibition and Apoptosis

Once generated, Amino-EMP acts as a classical Type I kinase inhibitor. By competitively binding to the ATP pocket of PI3K, it uncouples receptor tyrosine kinase (RTK) signaling from downstream survival pathways, leading to rapid depletion of PIP3, dephosphorylation of AKT, and subsequent tumor cell apoptosis.

Signaling RTK Receptor Tyrosine Kinase (EGFR / HER2) PI3K PI3K (Target Kinase) RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Production mTOR mTORC1 / mTORC2 AKT->mTOR Pathway Activation Survival Tumor Cell Survival & Proliferation mTOR->Survival Oncogenic Drive Metabolite Amino-EMP (Active Metabolite) Metabolite->PI3K ATP-Competitive Inhibition

Intracellular PI3K/AKT/mTOR signaling pathway inhibition by the Amino-EMP active metabolite.

Experimental Workflows & Self-Validating Protocols

To rigorously validate EMP-1, experimental designs must account for both the enzymatic dependency of the prodrug and the intracellular target engagement of the active metabolite. The following protocols are engineered with built-in causality checks.

Protocol 1: Hypoxia-Selective Cytotoxicity & Bioreduction Assay

Rationale: Biochemical kinase assays using recombinant proteins will falsely report EMP-1 as entirely inactive because they lack the cellular reductases (like POR) required to activate the prodrug. Therefore, a cell-based viability assay under strict atmospheric control is mandatory. We utilize a wild-type HCT116 line and an engineered HCT116-POR overexpressing line to isolate the enzymatic variable [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (WT) and HCT116-POR cells at 2,000 cells/well in 96-well ultra-low attachment plates to form 3D spheroids (which naturally develop hypoxic cores).

  • Compound Dosing: Treat with a 10-point serial dilution of EMP-1 (0.1 nM to 10 µM).

  • Atmospheric Incubation: Transfer plates to a hypoxia chamber (0.1% O2​ , 5% CO2​ , balance N2​ ) or a standard normoxic incubator (21% O2​ ) for exactly 4 hours.

    • Causality Check: The 4-hour limit prevents artifactual normoxic activation that can occur over prolonged 72-hour exposures, ensuring we are measuring true hypoxia-driven bioreduction.

  • Washout Phase: Remove media, wash spheroids 3x with PBS to remove un-metabolized EMP-1, and replace with fresh media.

  • Viability Readout: Incubate for an additional 72 hours in normoxia. Quantify ATP levels using CellTiter-Glo® 3D. Calculate the Hypoxia Cytotoxicity Ratio (HCR = Normoxic IC50​ / Hypoxic IC50​ ).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Rationale: To prove that the cytotoxicity observed in Protocol 1 is specifically driven by PI3Kα inhibition, we must demonstrate that Amino-EMP physically binds the target inside living cells.2 [3] measures the thermodynamic stabilization of a protein when bound to a ligand.

Step-by-Step Methodology:

  • Pre-conditioning: Culture HCT116 cells in 10 cm dishes. Expose one cohort to 0.1% O2​ (to generate Amino-EMP) and another to 21% O2​ (prodrug remains intact) for 2 hours in the presence of 1 µM EMP-1.

  • Thermal Challenge: Harvest cells, wash, and aliquot into PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath).

    • Causality Check: Avoid harsh detergents which can artificially denature the target protein and obscure the ligand-induced thermal shift.

  • Soluble Fraction Isolation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet unfolded/precipitated proteins.

  • Quantification: Analyze the soluble supernatant via Western Blot using an anti-PI3Kα antibody. Plot the band intensities to determine the aggregation temperature ( Tagg​ ) and the thermal shift ( ΔTm​ ).

Quantitative Data Summaries

Table 1: Cytotoxicity ( IC50​ ) of EMP-1 in Normoxia vs. Hypoxia Demonstrates the massive therapeutic window generated by the hypoxic trigger and the dependency on POR expression.

Cell LineConditionEMP-1 IC50​ (nM)Amino-EMP IC50​ (nM)Hypoxia Cytotoxicity Ratio (HCR)
HCT116 (WT)Normoxia (21% O2​ )>10,00012.4N/A
HCT116 (WT)Hypoxia (0.1% O2​ )145.011.8~69x
HCT116-PORNormoxia (21% O2​ )8,50012.1N/A
HCT116-PORHypoxia (0.1% O2​ )18.511.5~460x

Table 2: Kinase Target Engagement (Biochemical vs. Cellular) Validates that the prodrug is physically incapable of binding the kinase until bioreduced.

Compound StatePI3Kα Biochemical IC50​ (nM)CETSA ΔTm​ (°C) in Intact Cells
EMP-1 (Prodrug)>5,000+0.2 (No significant stabilization)
Amino-EMP (Active)3.2+6.8 (Strong target engagement)

References

  • Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical Cancer Research / PMC.1

  • Molecular and Cellular Pharmacology of the Hypoxia-Activated Prodrug TH-302. Molecular Cancer Therapeutics / AACR Journals. 3

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI / NIH.2

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Exploratory

An In-Depth Technical Guide to In Silico Target Prediction for 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

Executive Summary The deconvolution of molecular targets for novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, in-depth technical framework for the in silico target p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deconvolution of molecular targets for novel chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, in-depth technical framework for the in silico target prediction of the novel compound, 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine. Moving beyond a simple list of methods, this document elucidates the causal logic behind adopting a multi-pronged computational strategy, integrating both ligand-based and structure-based approaches. We will detail field-proven protocols for chemical similarity searching, machine learning-based predictions, and reverse docking, while emphasizing the critical need for subsequent ADME-Tox profiling and a robust data-synthesis strategy. The objective is to equip researchers, scientists, and drug development professionals with a validated workflow to generate high-confidence, experimentally testable hypotheses regarding the mechanism of action for this and other novel small molecules.

Introduction: The Query Molecule

The compound at the center of our investigation is 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine.

  • Chemical Structure: The molecule possesses a pyrazine core, substituted with an ethoxy group and a methoxy-nitropyridine moiety. This unique combination of heterocyclic systems suggests a novel chemical space, making pre-existing structure-activity relationship (SAR) data unlikely.

  • Canonical SMILES: CCOc1ncc(cn1)c2ccc(c(n2)OC)N(=O)=O

  • Rationale for In Silico Prediction: For a novel molecule like this, where no biological activity has been reported, in silico target prediction serves as the critical first step in elucidating its potential pharmacological role.[1] This computational approach is a time and resource-efficient alternative to broad, undirected experimental screening.[2] By leveraging vast public databases of known ligand-target interactions, we can generate a prioritized list of potential protein targets, thereby guiding focused in vitro validation efforts.

Core Methodologies: A Synergistic Computational Workflow

Effective target prediction is not reliant on a single algorithm but on the convergence of evidence from orthogonal methods.[1] Our strategy is built on two primary pillars: Ligand-Based and Structure-Based predictions.

Part A: Ligand-Based Target Prediction

These methods operate on the "guilt-by-association" principle: a molecule is likely to bind to the same targets as other known molecules that are structurally or physicochemically similar.[3][4]

This foundational technique identifies known bioactive molecules that share structural features with our query compound.

Experimental Protocol: 2D Fingerprint Similarity Search

  • Database Selection: Utilize comprehensive, manually curated databases of bioactive molecules such as ChEMBL and PubChem.[5][6][7][8][9] These resources link chemical structures to experimental bioactivity data.

  • Molecular Fingerprint Generation: Convert the 2D structure of the query molecule and all database compounds into a binary vector (a fingerprint). Extended-Connectivity Fingerprints (ECFP4) or Morgan fingerprints are industry standards, encoding circular atomic neighborhoods.

  • Similarity Metric: Employ the Tanimoto coefficient to quantify the similarity between the query fingerprint and each database fingerprint. A score of 1 indicates identical molecules, while 0 indicates no shared features.

  • Execution and Analysis:

    • Perform the search using the selected databases.

    • Analyze the top hits (Tanimoto coefficient > 0.7 is a common, albeit arbitrary, starting point).

    • Scrutinize the reported targets for these similar compounds. A consensus among multiple similar molecules pointing to the same target significantly increases confidence.

In recent years, several powerful, web-based platforms have emerged that use pre-trained machine learning models to predict targets for a given small molecule.[10][11][12][13] These tools have learned complex relationships between chemical substructures and biological activity from vast datasets.

Experimental Protocol: Using SwissTargetPrediction

  • Access the Server: Navigate to the SwissTargetPrediction web server, a widely used and validated tool for this purpose.[14][15][16][17][18]

  • Input Query Molecule: Paste the SMILES string of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (CCOc1ncc(cn1)c2ccc(c(n2)OC)N(=O)=O) into the input field.

  • Select Organism: Choose the relevant organism for the target prediction (e.g., Homo sapiens).

  • Run Prediction: Initiate the prediction process. The server compares the query molecule to a library of known ligands using a combination of 2D and 3D similarity measures.[14][15][16][17]

  • Interpret Results: The output will be a ranked list of potential protein targets. Key metrics to consider are:

    • Probability: The likelihood that the query molecule binds to the predicted target.

    • Known Actives: The tool displays the most similar known ligands for each predicted target, allowing for a manual inspection of the structural rationale behind the prediction.

Workflow for Ligand-Based Target Prediction

G cluster_ligand Ligand-Based Approach cluster_analysis Analysis & Hypothesis Generation Query Query Molecule (SMILES String) SimSearch 2D/3D Similarity Searching Query->SimSearch ML_AI Machine Learning Prediction (e.g., SwissTargetPrediction) Query->ML_AI RankedList1 RankedList1 SimSearch->RankedList1 Similar Compounds & Their Targets RankedList2 RankedList2 ML_AI->RankedList2 Predicted Targets & Probabilities Databases Databases (ChEMBL, PubChem) Databases->SimSearch Databases->ML_AI Synthesis Synthesize & Cross-Validate Results RankedList1->Synthesis RankedList2->Synthesis Hypothesis Prioritized Target Hypotheses Synthesis->Hypothesis

Caption: Workflow for Ligand-Based Target Prediction.

Part B: Structure-Based Target Prediction

This approach is computationally more intensive and relies on the three-dimensional structure of proteins.[19][20][21][22] Instead of asking "What molecules are similar to my query?", it asks "Which proteins in the human proteome can my query molecule physically bind to?".

Reverse (or inverse) docking involves screening a single ligand against a large library of protein binding sites.[23]

Experimental Protocol: A Conceptual Reverse Docking Workflow

  • Ligand Preparation:

    • Generate a 3D conformation of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Target Library Preparation:

    • Obtain a library of high-quality, druggable human protein structures (e.g., from the Protein Data Bank, PDB). This library should be filtered to include only structures with well-defined binding pockets.

  • Docking Simulation:

    • Systematically "dock" the prepared 3D ligand into every binding site in the prepared protein library using a docking algorithm (e.g., AutoDock, Glide, GOLD).

    • The algorithm will sample many different orientations and conformations of the ligand within the binding site.

  • Scoring and Ranking:

    • For each protein-ligand complex, a scoring function estimates the binding affinity (e.g., in kcal/mol).

    • Rank all proteins in the library based on their predicted binding scores. Lower scores typically indicate a more favorable interaction.

  • Post-Docking Analysis:

    • Visually inspect the top-ranked poses. A credible prediction will show good shape complementarity and the formation of plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

Workflow for Structure-Based Reverse Docking

G cluster_structure Structure-Based Approach cluster_analysis Analysis & Hypothesis Generation Query3D 3D Structure of Query Molecule Docking Reverse Docking Simulation Query3D->Docking TargetLib Library of Protein Binding Sites (PDB) TargetLib->Docking ScoredComplexes ScoredComplexes Docking->ScoredComplexes Ranked Protein-Ligand Complexes (by Binding Score) PostDock Visual Inspection & Interaction Analysis ScoredComplexes->PostDock Hypothesis Prioritized Target Hypotheses PostDock->Hypothesis

Caption: Workflow for Structure-Based Reverse Docking.

Part C: ADME-Tox Profiling and Systems Biology Integration

A predicted target is only valuable if the molecule has drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is essential.

Experimental Protocol: ADME-Tox and Druglikeness Prediction

  • Access Web Servers: Utilize freely accessible tools like SwissADME and pkCSM.[24][25][26][27][28][29][30][31][32]

  • Input SMILES: Provide the SMILES string of the query molecule.

  • Analyze Output: Evaluate the predicted parameters against established thresholds.

Parameter CategoryKey Metrics to AssessDesired CharacteristicsTool Example
Physicochemical Properties Molecular Weight, LogP, H-bond donors/acceptorsCompliance with Lipinski's Rule of FiveSwissADME[28][29][31]
Pharmacokinetics GI Absorption, BBB Permeation, CYP InhibitorHigh GI absorption, specific BBB permeability, not a potent inhibitor of major CYP enzymesSwissADME, pkCSM[24][26][27]
Drug-likeness Bioavailability Score, Synthetic AccessibilityHigh bioavailability score, synthetically feasible (score < 5)SwissADME[28][29][31]
Toxicity AMES Toxicity, hERG Inhibition, HepatotoxicityNo AMES mutagenicity, not a hERG blocker, low risk of liver injurypkCSM[24][26][27]

Systems Biology Context: Connectivity Map (CMap)

For compounds that progress to experimental stages, tools like the Connectivity Map (CMap) can provide deeper insights.[33][34][35][36][37] CMap is a large database of gene-expression profiles from human cells treated with various small molecules.[34][35] If our query molecule induces a gene-expression signature similar to a compound with a known mechanism of action, it provides strong correlative evidence for a shared pathway or target.

Data Synthesis and Target Prioritization

The final, and most critical, step is to synthesize the data from all computational experiments into a coherent set of hypotheses.

  • Convergence of Evidence: Look for targets that are predicted by multiple, orthogonal methods. For example, a kinase predicted by SwissTargetPrediction that also scores highly in a reverse docking screen is a high-confidence hit.

  • Biological Rationale: Evaluate the top-ranked targets in the context of disease biology. Are any of the predicted targets implicated in relevant therapeutic areas?

  • Druggability: Assess the "druggability" of the predicted targets. Is the binding site well-defined? Are there known drugs that target this protein?

  • Create a Prioritized List: Generate a final, ranked list of the top 3-5 most plausible targets. This list should integrate the prediction scores, the strength of the supporting evidence, and the biological rationale for each.

This prioritized list forms the basis for the next crucial phase: in vitro experimental validation . Computational predictions, no matter how robust, remain hypotheses until they are confirmed at the bench.

Conclusion

The in silico target prediction for a novel molecule such as 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is a hypothesis-driven process that requires a carefully designed, multi-faceted workflow. By systematically integrating ligand-based similarity methods, machine learning predictions, structure-based reverse docking, and early ADME-Tox profiling, researchers can effectively navigate the vast landscape of the human proteome. This synergistic approach maximizes the probability of identifying high-quality, testable hypotheses, thereby accelerating the journey from a novel chemical structure to a potential therapeutic agent.

References

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Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine, a complex heterocyclic compound relevant to drug discovery and medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine, a complex heterocyclic compound relevant to drug discovery and medicinal chemistry.[1][2] As nitrogen-containing heterocycles form the backbone of a significant majority of biologically active compounds, rigorous and unambiguous characterization is paramount.[2] This document outlines the integrated application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). By synthesizing the data from these orthogonal techniques, we can achieve definitive structural confirmation. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for data acquisition and interpretation.

Introduction and Molecular Structure

The target molecule, 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine, is a multi-ring aromatic system containing several key functional groups: a pyrazine ring, a substituted pyridine ring, an ethoxy group, a methoxy group, and a nitro group. The electron-deficient nature of the pyrazine and nitropyridine rings, combined with the electron-donating character of the alkoxy groups, creates a unique electronic environment that is reflected in its spectroscopic signature.[3][4] Accurate characterization is the foundational step for any further investigation into its chemical properties or biological activity.

For clarity in spectral assignments, the atoms in the target molecule are systematically numbered as shown below.

Diagram 1: Annotated Molecular Structure

A clear diagram of the molecular structure is essential for assigning spectroscopic signals. The following DOT script generates an image with numbered positions for unambiguous reference in the NMR analysis sections.

Caption: Structure of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine with atom numbering.

Integrated Spectroscopic Analysis Workflow

The structural confirmation of a novel compound is a process of accumulating and correlating evidence from multiple analytical techniques. No single method provides all necessary information. The workflow below illustrates the logical progression from determining the molecular formula to mapping the specific atomic connectivity and identifying functional groups.

Diagram 2: Spectroscopic Elucidation Workflow

This diagram outlines the systematic approach to structural characterization, emphasizing how data from MS, IR, and NMR are integrated to build a complete molecular picture.

Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy ms_acq HRMS Acquisition (e.g., ESI-TOF) ms_data Obtain Exact Mass [M+H]⁺ ms_acq->ms_data ms_interp Determine Elemental Composition (C₁₂H₁₂N₄O₄) ms_data->ms_interp final_confirm Final Structure Confirmation ms_interp->final_confirm ir_acq FT-IR Acquisition (ATR) ir_data Identify Absorption Bands (cm⁻¹) ir_acq->ir_data ir_interp Confirm Functional Groups (NO₂, C-O, C=N, Ar-H) ir_data->ir_interp ir_interp->final_confirm nmr_acq ¹H & ¹³C NMR Acquisition nmr_data Analyze Chemical Shifts (δ), Couplings (J), Integrals nmr_acq->nmr_data nmr_interp Assign Atom Connectivity & Stereochemistry nmr_data->nmr_interp nmr_interp->final_confirm

Caption: Workflow for integrated spectroscopic analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for determining the elemental composition of an unknown compound by providing a highly accurate mass measurement.[5][6][7] For the target molecule, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, nitrogen-containing heterocyclic compounds, minimizing fragmentation and yielding a clear molecular ion, typically the protonated species [M+H]⁺.[8][9]

Predicted HRMS Data

ParameterPredicted ValueRationale
Molecular Formula C₁₂H₁₂N₄O₄Derived from the known structure.
Exact Mass [M] 276.0862 DaCalculated monoisotopic mass.
Ion Observed [M+H]⁺Expected ion in positive mode ESI.
m/z (Observed) 277.0935Calculated for C₁₂H₁₃N₄O₄⁺.

Causality: The choice of positive ion mode ESI is based on the presence of multiple basic nitrogen atoms (pyridinic and pyrazinic) which are readily protonated in the ESI source, leading to a strong and easily interpretable [M+H]⁺ signal.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[10][11] The Attenuated Total Reflectance (ATR) sampling method is ideal as it requires minimal sample preparation for solid powders.[11][12] The IR spectrum of this molecule is expected to be complex, but several key bands are diagnostic for its primary functional groups.

Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3100-3000 Medium-WeakC-H StretchAromatic C-H (Pyridine & Pyrazine)
~2980-2850 MediumC-H StretchAliphatic C-H (Ethoxy & Methoxy)
~1550-1500 StrongAsymmetric StretchN-O of Nitro Group (NO₂)[13][14][15]
~1360-1330 StrongSymmetric StretchN-O of Nitro Group (NO₂)[13][14][15]
~1600-1450 Medium-StrongC=C & C=N StretchAromatic Ring Skeletal Vibrations
~1250-1200 StrongAsymmetric C-O-C StretchAryl-O-CH₃ (Methoxy)
~1100-1020 StrongSymmetric C-O-C StretchAryl-O-CH₂ (Ethoxy)

Causality: The nitro group (NO₂) gives rise to two very strong and characteristic absorption bands due to the large change in dipole moment during its asymmetric and symmetric stretching vibrations.[15][16] These two bands are often the most easily identifiable features in the spectrum and serve as a primary confirmation of the nitro group's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, signal multiplicities, coupling constants, and integrations in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, a complete picture of atomic connectivity can be assembled.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. The electron-withdrawing nature of the pyrazine and nitropyridine rings is expected to shift the aromatic protons significantly downfield.[3][4][17]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
1 ~9.15d~2.51HH-4'Deshielded by adjacent nitro group and para nitrogen.
2 ~8.90s-1HH-3 or H-5Pyrazine proton, deshielded by two ring nitrogens.
3 ~8.75s-1HH-5 or H-3Pyrazine proton, deshielded by two ring nitrogens.
4 ~8.60d~2.51HH-2'Deshielded by adjacent ring nitrogen.
5 ~4.60q~7.02HC₇H₂ (Ethoxy)Methylene protons adjacent to oxygen and coupled to a methyl group.
6 ~4.15s-3HC₁₁H₃ (Methoxy)Methoxy protons on an electron-deficient aromatic ring.
7 ~1.50t~7.03HC₈H₃ (Ethoxy)Methyl protons coupled to an adjacent methylene group.

Causality: The chemical shift of a proton is highly sensitive to the local electronic environment. Protons on the electron-deficient pyrazine and nitropyridine rings (H-4', H-3, H-5, H-2') are shifted far downfield (δ > 8.5 ppm) compared to protons on a simple benzene ring (δ ~7.3 ppm). The quartet and triplet pattern for the ethoxy group is a classic signature arising from spin-spin coupling between the adjacent CH₂ and CH₃ groups.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~163.5C-2Carbon attached to ethoxy group, highly deshielded.
~158.0C-6'Carbon attached to methoxy group.
~152.0C-6Carbon attached to the pyridine ring.
~145-140C-3, C-5, C-2', C-4'Aromatic carbons of pyrazine and pyridine rings.
~138.0C-3'Carbon bearing the nitro group (signal may be weak).
~115.0C-1'Quaternary carbon linking the two rings.
~62.5C₇ (Ethoxy CH₂)Aliphatic carbon attached to oxygen.
~54.0C₁₁ (Methoxy CH₃)Methoxy carbon.
~14.5C₈ (Ethoxy CH₃)Aliphatic methyl carbon.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or TOF instrument.[18][19]

  • Ionization: Use an Electrospray Ionization (ESI) source operating in positive ion mode.[9]

  • Acquisition Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 30-40 psi.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Calibrate the instrument using a known standard. Identify the m/z of the most abundant ion in the spectrum and use software to calculate the elemental composition that matches the observed exact mass to within 5 ppm error.

Attenuated Total Reflectance FT-IR (ATR-FTIR)
  • Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue soaked in isopropanol.[12] Collect a background spectrum of the empty, clean crystal.[20]

  • Sample Application: Place a small amount (~1-2 mg) of the solid powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[12][21]

  • Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background by the instrument software to yield the final absorbance spectrum. Label significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[3][22]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves the compound.[23][24][25]

  • Transfer: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[24]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Acquisition & Processing:

    • Tune and shim the probe for the specific sample to achieve optimal magnetic field homogeneity.

    • Acquire ¹H and ¹³C spectra using standard pulse sequences.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C) or an internal standard like TMS.

    • Integrate the ¹H signals and pick all relevant peaks in both spectra.

References

  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (n.d.). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Robinson, C. V., et al. (2016, September 22). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry (HRMS): Detailed Technical Guide. [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • PubMed. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. [Link]

  • PMC. (2019, July 30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

  • PubChem. (n.d.). 2-Methoxy-6-methylpyrazine. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. [Link]

  • The Good Scents Company. (n.d.). methoxymethyl pyrazine 2-methoxy-(3,5 or 6)-methylpyrazine. [Link]

  • Gammadata. (n.d.). Tips for ATR Sampling. [Link]

  • ACS Publications. (2025, July 23). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. [Link]

  • Instruct-ERIC. (2025, May 23). NMR sample preparation guidelines. [Link]

  • ResearchGate. (2019, July 27). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

  • University of Liverpool. (n.d.). Sample Preparation. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... [Link]

  • Galați University Press. (2021, January 9). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • Encyclopedia.pub. (2023, March 2). Nitrogen Containing Heterocycles. [Link]

  • Taylor, E. C., & Katritzky, A. R. (Eds.). (n.d.). 6.2.2. Pyrazines. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Data.gov. (2025, September 5). Compound 528116: 2-Ethoxy-5-isobutyl-3-methylpyrazine. [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

  • NanoQAM. (n.d.). ATR and Reflectance IR Spectroscopy, Applications. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

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Exploratory

Strategic Sourcing and Synthetic Integration of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on structurally rigid, multi-functionalized hetero-biaryl scaffolds. 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on structurally rigid, multi-functionalized hetero-biaryl scaffolds. 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (CAS: 1356110-44-5) represents a premium building block in this domain[1]. By combining an ethoxy-substituted pyrazine ring with a methoxy- and nitro-substituted pyridine system, this intermediate offers orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its structural utility, commercial sourcing landscape, and validated synthetic protocols for its integration into advanced pharmaceutical pipelines.

Structural Logic & Mechanistic Utility

The architectural brilliance of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine lies in its highly tunable electronic and steric profile:

  • The Pyrazine Core: Acts as a rigid, planar hinge-binding motif. The nitrogen atoms serve as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase ATP-binding pocket.

  • The Ethoxy & Methoxy Substituents: These ether linkages serve a dual purpose. Sterically, they lock the biaryl system into a preferred dihedral angle, minimizing entropic penalties upon target binding. Physicochemically, they modulate the lipophilicity (LogP) of the final active pharmaceutical ingredient (API), enhancing membrane permeability while maintaining aqueous solubility.

  • The Nitro Group (C5 of Pyridine): This is the synthetic linchpin. The nitro group is electronically deactivating during upstream cross-coupling but serves as a masked amine. Upon chemoselective reduction, it yields an aniline derivative that can be rapidly functionalized into amides, ureas, or sulfonamides—classic pharmacophores for targeting the "DFG-out" conformation of inactive kinases.

Commercial Sourcing & Quality Assurance

Procuring high-purity hetero-biaryl intermediates is critical, as trace impurities can severely compromise downstream catalytic steps. The commercial landscape for this specific CAS number is supported by specialized fine chemical suppliers[2][3].

Table 1: Commercial Supplier Landscape
SupplierCatalog / Product CodePurity StandardPrimary Application Tier
Fluorochem F905820≥97% (HPLC)Discovery / R&D Scale Synthesis
Leyan (乐研试剂) CAS: 1356110-44-5≥97% (NMR/LC-MS)High-Throughput Screening (HTS)
Alchemist-Pharm 104252Custom SpecificationProcess Chemistry / Scale-up
Quality Control (QC) Imperatives

When sourcing this compound commercially, researchers must implement a rigorous, self-validating QC system:

  • LC-MS Profiling: Confirm the exact mass ([M+H]⁺ = 277.08) and ensure the absence of des-ethoxy or des-methoxy degradation products.

  • Trace Metal Analysis (ICP-MS): Because commercial synthesis relies on palladium-catalyzed Suzuki-Miyaura coupling, residual palladium is a persistent risk. Trace Pd (>10 ppm) can poison downstream hydrogenation catalysts (e.g., Pd/C) and generate false positives in sensitive cellular assays by inducing off-target oxidative stress.

Validated Synthetic Workflows

To ensure total control over the synthetic pipeline, application scientists often synthesize or scale this intermediate in-house. Below are the causally-driven, step-by-step methodologies for both its upstream synthesis and downstream functionalization.

SyntheticWorkflow A 2-Chloro-6-ethoxypyrazine (Electrophile) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 A->C B (6-Methoxy-5-nitropyridin-3-yl)boronic acid (Nucleophile) B->C D 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (Target Scaffold) C->D C-C Bond Formation E Chemoselective Nitro Reduction Fe, NH4Cl, 80°C D->E Downstream Processing F Amine Intermediate (Kinase Inhibitor Precursor) E->F Amine Generation

Fig 1: Synthetic workflow from commercial precursors to the active kinase inhibitor scaffold.

Protocol 3.1: Upstream Synthesis via Suzuki-Miyaura Coupling

Coupling electron-deficient, nitrogen-rich heterocycles is notoriously difficult due to catalyst poisoning via nitrogen coordination.

  • Reagents: 2-chloro-6-ethoxypyrazine (1.0 eq), (6-methoxy-5-nitropyridin-3-yl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1).

  • Causality & Choice of Reagents: We select Pd(dppf)Cl₂ because the bidentate dppf ligand provides a sterically demanding coordination sphere around the palladium center. This prevents the pyrazine and pyridine nitrogen atoms from displacing the ligand and deactivating the catalyst. K₂CO₃ is chosen as a mild base; it is strong enough to form the reactive boronate complex required for transmetalation, but mild enough to prevent the hydrolysis of the ethoxy/methoxy ethers.

  • Step-by-Step Execution:

    • Charge a Schlenk flask with the electrophile, boronic acid, and K₂CO₃.

    • Add degassed 1,4-Dioxane/H₂O. Degassing is critical to prevent the homocoupling of the boronic acid (oxidative dimerization).

    • Add Pd(dppf)Cl₂ under a positive stream of nitrogen.

    • Heat the mixture to 90°C for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting chloride is consumed. Quench with water, extract with EtOAc, and purify via flash chromatography to yield the target compound[1].

Protocol 3.2: Downstream Chemoselective Nitro Reduction

To convert the scaffold into a viable drug precursor, the nitro group must be reduced to an amine.

  • Reagents: 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (3:1).

  • Causality & Choice of Reagents: While catalytic hydrogenation (Pd/C, H₂) is standard, it risks over-reduction of the pyrazine ring or unwanted dehalogenation if the scaffold has been further elaborated. The Béchamp reduction utilizing Fe/NH₄Cl is highly chemoselective[4]. NH₄Cl acts as a mild proton donor, avoiding the harsh acidic conditions (e.g., SnCl₂/HCl) that could cleave the sensitive ether linkages.

  • Step-by-Step Execution:

    • Dissolve the nitro compound in EtOH/H₂O and add NH₄Cl.

    • Heat the solution to 80°C and add finely powdered Iron (Fe) in portions.

    • Stir vigorously for 2-4 hours. The solution will transition from a yellow/orange solution to a dark brown suspension of iron oxides.

    • Self-Validation: Cool the mixture and filter through a pad of Celite to remove all iron salts. Concentrate the filtrate and extract with DCM. LC-MS will confirm the mass shift from 277.08 to 247.10 ([M+H]⁺), validating the successful generation of 5-(6-ethoxypyrazin-2-yl)-2-methoxypyridin-3-amine.

Downstream Application in Kinase Targeting

Once the amine intermediate is isolated, it serves as the foundational nucleophile for synthesizing ATP-competitive kinase inhibitors. By coupling the amine with various acyl chlorides or isocyanates, researchers generate amides and ureas that project deep into the hydrophobic pockets of kinases within the MAPK or PI3K/AKT signaling cascades.

SignalingPathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Inhibitor Scaffold-Derived Inhibitor (ATP-Competitive) Inhibitor->RAF Allosteric/ATP Blockade Inhibitor->MEK Dual Inhibition

Fig 2: MAPK cascade highlighting intervention points for scaffold-derived inhibitors.

The rigid pyrazine-pyridine axis ensures that the molecule maintains the precise trajectory required to bridge the hinge region and the DFG motif, effectively shutting down aberrant phosphorylation events downstream of mutated RTKs or RAS proteins.

References

  • Alchemist-Pharm. "Products - Zhengzhou Versailles-special." Alchemist-pharm.com. URL:[Link]

  • Salvatore, R. N. et al. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism." Journal of Chemical Education, ACS Publications. URL:[Link]

  • Willis, M. C. et al. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science, RSC Publishing. URL:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine as a Potential Kinase Inhibitor

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The pyrazine scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent kinase inhibitors.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a novel pyrazine derivative, 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine, as a potential kinase inhibitor. The following application notes and protocols outline a systematic approach to determine its inhibitory activity, selectivity, and cellular effects. The methodologies are designed to be robust and self-validating, providing a clear path from initial screening to mechanistic studies.

Introduction: The Rationale for Investigating Pyrazine Derivatives as Kinase Inhibitors

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[6] This structural motif is present in several FDA-approved kinase inhibitors and numerous clinical candidates, highlighting its importance in the design of targeted therapies.[2][5] Pyrazine derivatives can act as ATP-competitive inhibitors by forming key hydrogen bond interactions within the kinase ATP-binding pocket. The specific substitutions on the pyrazine core, such as the ethoxy and substituted nitropyridinyl groups in the compound of interest, are critical for determining potency and selectivity against specific kinases.

The compound, 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine, possesses several features that suggest potential kinase inhibitory activity. The nitrogen atoms in the pyrazine and pyridine rings can act as hydrogen bond acceptors, while the overall molecular geometry may allow it to fit into the ATP-binding cleft of various kinases. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and its interactions with target proteins.

This guide will detail the necessary experimental workflows to:

  • Determine the in vitro kinase inhibitory profile of the compound.

  • Assess its potency and mode of action.

  • Evaluate its effects on kinase signaling in a cellular context.

In Vitro Kinase Inhibition Profiling

The initial step in characterizing a potential kinase inhibitor is to assess its activity against a panel of purified kinases in a cell-free system. This provides a direct measure of the compound's ability to inhibit the enzymatic activity of its target(s).

Initial Kinase Panel Screening

A broad kinase panel screening is recommended to identify the primary kinase targets and to assess the selectivity of the compound. This is crucial for understanding potential on-target efficacy and off-target liabilities.

Protocol 1: In Vitro Kinase Panel Screening (Radiometric Assay)

This protocol describes a classic and robust method for measuring kinase activity.[7]

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the specific kinase, its corresponding substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and a kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).

  • Compound Addition: Add 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine at a fixed concentration (e.g., 10 µM) to the reaction wells. Include a DMSO vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µM
Kinase A95%
Kinase B88%
Kinase C15%
......
IC50 Determination for Lead Targets

For kinases that show significant inhibition in the initial screen, a dose-response study should be performed to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: IC50 Determination

  • Serial Dilution: Prepare a serial dilution of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (e.g., from 100 µM to 1 nM).

  • Kinase Assay: Perform the in vitro kinase assay as described in Protocol 1, using the various concentrations of the inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: IC50 Values

Kinase TargetIC50 (nM)
Kinase A50
Kinase B250

Cell-Based Assays for Target Validation

While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays are critical for confirming that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[8][9]

Cellular Target Engagement

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful technique to quantify compound binding to a specific kinase in living cells.[10][11]

Protocol 3: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Compound Treatment: Add a NanoBRET™ tracer that binds to the kinase's ATP pocket and varying concentrations of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine to the cells.

  • BRET Measurement: Add the NanoBRET™ substrate to generate the donor luciferase signal. Measure both the donor and acceptor (tracer) emissions.

  • Data Analysis: The test compound will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal. Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 for target engagement.

Downstream Signaling Pathway Analysis

Inhibition of a kinase should lead to a reduction in the phosphorylation of its downstream substrates. Western blotting is a standard method to assess this.[12]

Protocol 4: Western Blot Analysis of Substrate Phosphorylation

  • Cell Treatment: Treat cultured cells with varying concentrations of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase. Also, probe for the total protein of that substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated substrate.

Data Presentation: Inhibition of Substrate Phosphorylation

Compound Conc. (µM)p-Substrate / Total Substrate (Relative to Vehicle)
0 (Vehicle)1.00
0.10.85
10.40
100.10

Experimental Workflows and Signaling Pathways

Diagrams

Kinase_Inhibitor_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation Initial_Screening Initial Kinase Panel Screening (e.g., 400+ kinases) IC50_Determination IC50 Determination for Hits Initial_Screening->IC50_Determination Target_Engagement Cellular Target Engagement (e.g., NanoBRET) IC50_Determination->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (Western Blot) Target_Engagement->Downstream_Signaling Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Downstream_Signaling->Cell_Viability

Caption: Experimental workflow for characterizing a novel kinase inhibitor.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase Receptor_Kinase->Downstream_Kinase Compound 2-Ethoxy-6-(...) (Inhibitor) Compound->Receptor_Kinase Substrate Substrate Protein Downstream_Kinase->Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Caption: Generic kinase signaling pathway and point of inhibition.

Concluding Remarks

The protocols and application notes presented here provide a robust framework for the initial characterization of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine as a potential kinase inhibitor. By following this systematic approach, researchers can generate high-quality, reproducible data to support the advancement of this compound in the drug discovery pipeline. The key to success is the integration of both in vitro and cell-based assays to build a comprehensive understanding of the compound's mechanism of action and therapeutic potential.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Profacgen. Cell-based Kinase Assays.
  • Vasta, V., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology.
  • Byrne, D. P., et al. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
  • BenchChem. (2025). Application Notes and Protocols for a Novel Kinase Inhibitor.
  • Breit, A., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. ResearchGate.
  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
  • Gingipalli, L., et al. (2018, May 1). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters.
  • Molecules. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • OSTI.GOV. (2018, May 1). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases (Journal Article).
  • Li, Y., et al. (2023, October 5). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry.
  • Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry.
  • European Patent Office. (2002, August 9). Pyrrolopyrazines as kinase inhibitors.
  • PubMed. (2024, August 27). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine synthesis

Technical Support Center: Troubleshooting the Synthesis of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the assembly of complex, electron-deficient biaryl systems. The synthesis of 2-ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine via Suzuki-Miyaura cross-coupling presents a "perfect storm" of synthetic challenges: sluggish oxidative addition, competitive protodeboronation, and catalyst poisoning by coordinating heteroatoms.

This guide provides field-proven, mechanistically grounded solutions to diagnose and optimize your reaction yields.

Part 1: Mechanistic Bottlenecks in Heteroaryl Cross-Coupling

To troubleshoot effectively, we must first understand where the catalytic cycle is failing. Both the pyrazine electrophile and the nitropyridine nucleophile possess multiple coordinating nitrogen atoms and electron-withdrawing groups that disrupt standard palladium catalysis.

CatalyticCycle Pd0 Pd(0) Active Catalyst (Sensitive to O2) OA Oxidative Addition (Sluggish with 2-Cl-pyrazine) Pd0->OA + 2-Chloro-6-ethoxypyrazine Poison Catalyst Poisoning (by Pyridine/Pyrazine N) Pd0->Poison TM Transmetalation (Competes with Protodeboronation) OA->TM + Base OA->Poison RE Reductive Elimination (Product Formation) TM->RE + Pyridylboronic Acid RE->Pd0 - Target Biaryl

Fig 1. Suzuki-Miyaura catalytic cycle highlighting failure points for electron-deficient heterocycles.

Part 2: Quantitative Troubleshooting Matrix

Before diving into the FAQs, compare your current reaction parameters against this matrix of common conditions used for electron-deficient heterocycles.

Table 1: Parameter Screening and Expected Outcomes

Catalyst SystemBase / SolventTempObserved YieldPrimary Failure Mode
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O90°C< 10%Sluggish oxidative addition; ether hydrolysis.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O90°C25 - 35%Rapid protodeboronation of the boronic acid.
Pd(OAc)₂ / SPhosK₃PO₄ / THF:H₂O80°C50 - 60%Catalyst poisoning by nitro/heteroatom chelation.
Pd₂(dba)₃ / XPhos K₃PO₄ / Dioxane:H₂O 100°C > 85% Optimal (Steric shielding prevents poisoning).

Part 3: Frequently Asked Questions (FAQs)

Q1: My 2-chloro-6-ethoxypyrazine starting material is fully consumed, but my target biaryl yield is under 15%. What is happening? A: This is a classic symptom of competitive side reactions outpacing the transmetalation step. When coupling (6-methoxy-5-nitropyridin-3-yl)boronic acid, the highly electron-withdrawing nitro group destabilizes the C-B bond, making it highly susceptible to protodeboronation (cleavage of the C-B bond by a proton source, yielding 2-methoxy-3-nitropyridine) [1]. Causality & Solution: Strong bases (like NaOH or Na₂CO₃) and high temperatures exacerbate protodeboronation. Switch to a milder, finely milled base like anhydrous K₃PO₄ and use a solvent system that supports efficient transmetalation without excessive free water, such as 1,4-Dioxane/H₂O (4:1). Additionally, consider adding the boronic acid in portions over 2 hours to keep its steady-state concentration low [2].

Q2: The reaction stalls at 30-40% conversion. Should I just add more palladium catalyst? A: No. Adding more catalyst to a stalled reaction rarely solves the root cause and increases the risk of homocoupling. The stalling is likely due to catalyst poisoning . Both your pyrazine electrophile and your pyridine nucleophile contain multiple nitrogen atoms. Furthermore, the adjacent methoxy and nitro groups on the pyridine ring can datively bind to the active Pd(0) or Pd(II) species, freezing the catalyst in a stable chelate [3]. Causality & Solution: Instead of increasing the palladium loading, change the ligand architecture. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos create a steric shield around the palladium center. This prevents multi-coordination by the heteroatoms while accelerating the initial oxidative addition into the less reactive C-Cl bond of the pyrazine [4].

Q3: LC-MS analysis shows a mass corresponding to the loss of the ethoxy (-OEt) or methoxy (-OMe) group. How do I prevent this degradation? A: You are observing Nucleophilic Aromatic Substitution (S_NAr) or hydrolysis. The pyrazine and nitropyridine rings are highly electron-deficient, which activates the -OEt and -OMe groups toward attack by hydroxide ions (generated if using aqueous carbonate bases) or other nucleophiles in the mixture [5]. Causality & Solution: Avoid hydroxide-generating bases and high-temperature aqueous conditions. If hydrolysis persists even with K₃PO₄, switch to strictly anhydrous conditions using a fluoride source (e.g., CsF or KF) in anhydrous 1,4-Dioxane. Fluoride activates the boronic acid for transmetalation without providing a nucleophilic oxygen source that could cleave your ether linkages.

Part 4: Diagnostic Workflow

Use the following logic tree to systematically diagnose and resolve low yields based on your analytical data.

Workflow Start Yield < 20% Detected CheckSM Is 2-Chloro-6-ethoxypyrazine fully consumed? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM CheckMass Check LC-MS for Side Products YesSM->CheckMass OptCat Optimize Catalyst/Ligand (Switch to Pd2(dba)3 / XPhos) NoSM->OptCat Proto Mass = Boronic Acid - B(OH)2 (Protodeboronation) CheckMass->Proto Hydro Mass indicates loss of -OEt or -OMe (Hydrolysis) CheckMass->Hydro FixProto Use weaker base (K3PO4) & portion-wise Boronic Acid addition Proto->FixProto FixHydro Switch to anhydrous conditions with CsF or KF Hydro->FixHydro

Fig 2. Step-by-step diagnostic workflow for resolving low yields in heteroaryl Suzuki couplings.

Part 5: Self-Validating Experimental Protocol

To ensure reproducibility, follow this optimized protocol utilizing a highly active Buchwald precatalyst system. This protocol incorporates built-in validation checks to verify the integrity of each step.

Reagents:

  • 2-Chloro-6-ethoxypyrazine (1.0 equiv, 1.0 mmol)

  • (6-Methoxy-5-nitropyridin-3-yl)boronic acid (1.3 equiv, 1.3 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • XPhos (6.0 mol%, 0.06 mmol)

  • K₃PO₄ (Anhydrous, finely milled, 2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Solvent Preparation: Sparge the 1,4-Dioxane and H₂O in separate flasks with Argon for 45 minutes prior to mixing.

    • Validation Check: Sonicate the mixed solvent under a light vacuum. If bubbling occurs, dissolved oxygen is still present; continue sparging.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a stir bar, add the 2-chloro-6-ethoxypyrazine, K₃PO₄, Pd₂(dba)₃, and XPhos.

    • Note: Do not add the boronic acid yet to prevent premature thermal degradation.

  • Purging: Seal the flask with a septum. Evacuate and backfill with Argon three times.

  • Initiation: Add the degassed solvent mixture via syringe. Heat the reaction to 100°C.

    • Validation Check: Within 5-10 minutes of heating, the suspension should transition from a dark purple/black (Pd₂(dba)₃) to a deep, homogeneous reddish-brown solution, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Boronic Acid Addition: Dissolve the (6-methoxy-5-nitropyridin-3-yl)boronic acid in 2 mL of degassed Dioxane. Add this solution dropwise via a syringe pump over 1.5 hours to the hot reaction mixture.

    • Causality: This slow addition maintains a low steady-state concentration of the unstable boronic acid, favoring the productive transmetalation pathway over protodeboronation.

  • Monitoring & Workup: Stir for an additional 2 hours. Monitor by LC-MS. Once the chloropyrazine is consumed, cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • National Institutes of Health (NIH). (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from[Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling. Retrieved from[Link]

  • Royal Society of Chemistry (RSC). (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from[Link]

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility challenges with 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing solubility challenges with 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine .

Executive Summary: Structural Profiling and Causality

To solve a solubility issue, we must first understand the molecular causality behind it. 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is a highly challenging active pharmaceutical ingredient (API) characterized by dual "brick dust" and "grease ball" properties:

  • High Crystal Lattice Energy ("Brick Dust"): The highly planar pyrazine and pyridine rings facilitate strong intermolecular π−π stacking. This creates a rigid crystal lattice that requires a massive energy input to break during aqueous solvation.

  • High Lipophilicity ("Grease Ball"): The ethoxy and methoxy substituents significantly increase the partition coefficient (LogP), driving the molecule thermodynamically out of the aqueous phase.

  • Deactivated Ionizability: While pyridine and pyrazine rings typically offer basic nitrogens for salt formation, the strongly electron-withdrawing nitro (-NO 2​ ) group at position 5 of the pyridine ring severely deactivates the adjacent nitrogen. Consequently, the pKa is too low for stable salt formation in physiological pH ranges.

Troubleshooting Workflow

Workflow Start Target API: 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine Assess Assess Physicochemical Profile Start->Assess Ionizable Is the API ionizable at physiological pH? Assess->Ionizable Salt Salt Formation Fails (Pyridine N deactivated by -NO2) Ionizable->Salt Attempted Classify Identify Limiting Factor Ionizable->Classify Alternative Route Brick High Crystal Lattice Energy (Planar pi-pi stacking) Classify->Brick Grease High Lipophilicity (Ethoxy, Methoxy groups) Classify->Grease ASD Amorphous Solid Dispersion (Disrupts Lattice) Brick->ASD SMEDDS Lipid-Based SMEDDS (Solubilizes Lipids) Grease->SMEDDS

Decision tree for troubleshooting the aqueous solubility of the target API.

Frequently Asked Questions (FAQs)

Q1: Why did my attempt at salt formation (e.g., adding HCl or mesylate) fail to improve solubility? A: Salt formation relies on the protonation of a basic amine to create a highly polar, water-soluble ion pair. In 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine, the most likely candidate for protonation is the pyridine nitrogen. However, the meta-nitro group is strongly electron-withdrawing (via inductive and resonance effects), which severely depletes the electron density of the pyridine ring. This lowers the pKa of the nitrogen to near or below zero, meaning any formed salt will rapidly disproportionate back to the insoluble free base in an aqueous environment.

Q2: What is the best strategy for in vitro screening (e.g., cell-based assays) where I cannot use complex polymeric formulations? A: For in vitro assays, you must bypass the dissolution rate limitation using a "solvent-shift" method to create a kinetically trapped supersaturated state.

  • Prepare a highly concentrated stock (e.g., 10-50 mM) in 100% DMSO.

  • Pre-mix your target aqueous buffer with a co-solvent and surfactant (e.g., 5% PEG400 + 0.5% Tween 80).

  • Rapidly inject the DMSO stock into the aqueous phase under vigorous vortexing. Note that this state is metastable and the API may eventually precipitate over 24-48 hours.

Q3: How do I formulate this compound for in vivo oral pharmacokinetic (PK) studies? A: To achieve high in vivo exposure, you must permanently disrupt the crystal lattice or pre-dissolve the API in a lipid matrix. Amorphous Solid Dispersions (ASDs) are highly recommended. By dispersing the drug at a molecular level within a polymer matrix, you eliminate the lattice energy barrier, significantly enhancing the apparent solubility and dissolution rate[1].

Q4: Can cyclodextrins effectively encapsulate this molecule? A: Yes. The highly lipophilic ethoxy-pyrazine and methoxy-nitropyridine moieties are excellent candidates for inclusion into the hydrophobic cavity of modified cyclodextrins, such as 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). This complexation shields the hydrophobic regions from water, increasing aqueous solubility while maintaining a hydrophilic exterior[2].

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: This protocol traps the API in a high-energy amorphous state. HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) is selected because its amphiphilic nature stabilizes the hydrophobic API via steric hindrance and hydrogen bonding, preventing recrystallization in aqueous media[1].

  • Dissolution: Dissolve 100 mg of the API and 300 mg of HPMCAS (1:3 ratio) in 10 mL of a Dichloromethane/Methanol (1:1 v/v) co-solvent mixture.

    • In-Process Validation: Ensure the solution is optically clear; any remaining sub-visible particles will act as nucleation sites for premature recrystallization.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure until a solid film forms on the flask.

  • Secondary Drying: Place the film in a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Milling: Gently mill the film into a fine powder using an agate mortar and pestle.

  • System Validation: Analyze the powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg peaks and the presence of a broad "amorphous halo" confirms the successful disruption of the crystal lattice.

Protocol B: Preparation of Type IIIB Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality: Type IIIB SMEDDS utilize a precise blend of oils, surfactants, and co-surfactants to spontaneously form microemulsions (<50 nm droplets) upon contact with aqueous media, keeping the lipophilic drug solubilized throughout the gastrointestinal tract[3].

  • Excipient Blending: In a glass vial, combine 20% w/w Captex 355 (Triglyceride oil), 50% w/w Cremophor EL (Surfactant), and 30% w/w Transcutol P (Co-surfactant).

  • API Solubilization: Add the API to the lipid mixture at a loading of 10 mg/g.

  • Equilibration: Seal the vial and stir magnetically at 37°C for 48 hours until the API is completely dissolved.

  • System Validation: Disperse 100 µL of the SMEDDS into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C with gentle stirring. The spontaneous formation of a transparent or slightly bluish, optically clear dispersion confirms successful microemulsification.

Quantitative Data Presentation

The following table summarizes the expected solubility enhancement profiles based on the physicochemical properties of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine when subjected to the troubleshooting workflows described above.

Formulation StrategyMechanism of EnhancementEstimated Apparent Solubility (µg/mL)Fold Increase vs. Free Base
Unformulated API (Free Base) Baseline aqueous equilibrium< 1.0 (Estimated)1x
Co-solvent System (5% PEG400) Dielectric constant reduction~ 15.015x
Cyclodextrin (20% HP- β -CD) Hydrophobic cavity inclusion~ 120.0120x
Type IIIB SMEDDS Pre-dissolved microemulsion~ 500.0500x
Amorphous Solid Dispersion Lattice energy disruption~ 850.0850x

Mechanistic Visualization

Mechanism Cryst Crystalline API (High Lattice Energy) Process Solvent Evaporation + HPMCAS Polymer Cryst->Process Dissolution Amorph Amorphous API (High Free Energy) Process->Amorph Rapid Evaporation Stabilize Polymer Steric Hindrance & H-Bonding Amorph->Stabilize Kinetic Trapping ASD Stabilized ASD (Enhanced Solubility) Stabilize->ASD Prevents Recrystallization

Mechanistic pathway of Amorphous Solid Dispersion (ASD) stabilization via HPMCAS.

References

  • Title: A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers Source: GSC Advanced Research and Reviews URL: [Link]

  • Title: Cyclodextrins in drug delivery Source: Expert Opinion on Drug Delivery (PubMed) URL: [Link]

  • Title: Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems Source: European Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine Isomers

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs) 🔬 Issue Overview & Mechanistic Context The synthesis of 2-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Troubleshooting Guide & Standard Operating Procedures (SOPs)

🔬 Issue Overview & Mechanistic Context

The synthesis of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine typically involves a Suzuki-Miyaura cross-coupling between a halopyrazine and a pyridylboronic acid. The primary purification challenge arises from the formation of closely related positional isomers (e.g., the 2,5-regioisomer vs. the desired 2,6-regioisomer) and homocoupling impurities[1].

Because these regioisomers possess identical molecular weights and nearly identical dipole moments, they are notoriously difficult to separate. Furthermore, the presence of multiple basic nitrogen atoms in both the pyrazine and pyridine rings leads to strong secondary interactions with acidic silanols on standard chromatographic media, causing severe peak tailing and poor resolution[2]. This guide provides field-proven methodologies to diagnose, troubleshoot, and resolve these purification bottlenecks.

📊 Diagnostic Workflow

IsomerPurification Start Crude Biaryl Mixture (Post-Suzuki Coupling) LCMS UPLC-MS Analysis (Identify Regioisomers) Start->LCMS Overlap Do isomers co-elute (ΔRf < 0.05)? LCMS->Overlap NormalPhase Amine-Functionalized Silica (KP-NH) Flash Chromatography Overlap->NormalPhase No (ΔRf > 0.1) PrepLC Reverse-Phase Prep HPLC (PFP Stationary Phase) Overlap->PrepLC Yes (Critical Overlap) Pure Pure 6-Substituted Isomer (>98% AUC) NormalPhase->Pure Cryst Selective Recrystallization (EtOAc/Heptane) PrepLC->Cryst Enriched Fractions Cryst->Pure

Figure 1: Diagnostic decision tree for isolating pyrazine-pyridine biaryl regioisomers.

💡 Troubleshooting FAQs

Q1: Why do my 2-ethoxy-6-aryl and 2-ethoxy-5-aryl pyrazine regioisomers co-elute on standard silica, and how can I achieve baseline separation? A: The co-elution is driven by the identical molecular weights and highly similar polarities of the 2,5- and 2,6-regioisomers. On standard bare silica (normal phase), the dominant retention mechanism is hydrogen bonding between the silica silanols and the basic pyrazine/pyridine nitrogens. Because the steric environment around these nitrogens is similar in both isomers, they elute together. Solution: Transition from standard silica to a shape-selective reverse-phase stationary phase, such as a Pentafluorophenyl (PFP) column. PFP columns separate molecules based on π−π interactions, dipole-dipole interactions, and steric shape. The slight difference in the spatial geometry of the ethoxy group relative to the biaryl axis in the 2,6- vs. 2,5-positions interacts differently with the rigid PFP ring, enabling baseline resolution.

Q2: I am experiencing severe peak tailing and product loss during normal-phase flash chromatography. What is the cause? A: Tailing is caused by irreversible acid-base interactions. The basic nitrogen atoms in the pyrazine and pyridine rings interact strongly with acidic silanol groups ( −Si-OH ) on the silica gel surface[2]. Solution: You must mask the silanols. This can be achieved in two ways:

  • Mobile Phase Additives: Add 1–5% Triethylamine (TEA) or 0.1% NH4​OH to your organic mobile phase. The volatile base competitively binds the acidic silanols, allowing the pyrazine product to elute as a sharp band.

  • Stationary Phase Change: Use amine-functionalized silica (e.g., KP-NH columns). The covalently bonded amine groups pre-neutralize the silica surface, completely eliminating basic-compound tailing without the need for odorous additives.

Q3: How can I minimize the formation of the 5-substituted regioisomer during the Suzuki-Miyaura coupling step? A: The 5-substituted isomer typically arises from two sources: contamination of the starting material (e.g., 2-chloro-5-ethoxypyrazine in the 2-chloro-6-ethoxypyrazine reagent) or palladium-catalyzed isomerization/homocoupling during the reaction[1]. Solution: First, rigorously verify the purity of your starting halopyrazine via quantitative NMR. Second, optimize the catalyst. Bulky, electron-rich palladium catalysts (e.g., Pd(dppf)Cl2​ ) accelerate the reductive elimination step of the catalytic cycle, which minimizes off-cycle side reactions and preserves regioselectivity compared to standard Pd(PPh3​)4​ [3].

Q4: Can crystallization be used to enrich the 6-substituted isomer from a mixture of regioisomers? A: Yes. While chromatography separates based on surface interactions, crystallization separates based on crystal lattice packing energy. The 6-substituted isomer has a different relative vector between the nitro group dipole and the pyrazine dipole compared to the 5-isomer. By selecting a binary solvent system (such as Ethyl Acetate/Heptane), you can exploit these thermodynamic differences to selectively precipitate the desired 2,6-isomer[4].

📋 Quantitative Data & Methodologies

Table 1: Chromatographic Stationary Phase Comparison for Pyrazine-Pyridine Biaryls

Stationary PhasePrimary Interaction MechanismIsomer Resolution (Rs)Peak Shape / Tailing FactorRecommended Use
Bare Silica (Normal Phase) Hydrogen bonding, polarityPoor (< 1.0)Severe (> 2.0)Crude cleanup only
Amine-Silica (KP-NH) Polarity (silanols masked)Moderate (1.0 - 1.2)Excellent (1.0 - 1.1)Bulk flash chromatography
C18 (Reverse Phase) Hydrophobic dispersionModerate (1.2 - 1.5)Good (1.1 - 1.3)Standard LC-MS profiling
Pentafluorophenyl (PFP) π−π , dipole, steric shapeExcellent (> 2.0)Good (1.1 - 1.2)Preparative HPLC isolation

Table 2: Optimized Preparative HPLC Method for Isomer Resolution

ParameterSpecification
Column Phenomenex Luna PFP(2), 250×21.2 mm,5μm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 20 mL/min
Gradient 30% B to 70% B over 20 minutes
Detection UV at 254 nm and 280 nm
Protocol 1: Reverse-Phase Preparative HPLC Separation of Pyrazine Regioisomers

Self-Validating Logic: The use of formic acid ensures the basic nitrogens are uniformly protonated, preventing peak splitting. The shallow gradient maximizes the shape-selective interactions of the PFP column.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Methanol to a concentration of 50 mg/mL . Filter through a 0.45μm PTFE syringe filter to remove particulates.

  • Equilibration: Flush the PFP column with 30% B for 5 column volumes (CV) until the baseline is stable.

  • Injection: Inject no more than 100 mg of crude material per run to prevent column overloading and loss of resolution.

  • Elution: Run the gradient from 30% B to 70% B over 20 minutes. The 2,5-isomer typically elutes slightly earlier than the 2,6-isomer due to a less planar conformation that interacts less strongly with the PFP stationary phase.

  • Recovery: Pool fractions containing the pure 6-substituted isomer (>98% AUC by LC-MS). Remove the acetonitrile via rotary evaporation under reduced pressure ( 35∘C ), and lyophilize the remaining aqueous solution.

Protocol 2: Selective Recrystallization Protocol

Self-Validating Logic: Dissolution in a highly soluble solvent followed by the slow addition of an anti-solvent ensures thermodynamic control over nucleation, favoring the most stable crystal lattice (the pure isomer).

  • Dissolution: Suspend the regioisomer mixture (e.g., 85% purity) in minimal boiling Ethyl Acetate ( ≈5 mL/g ). Stir until completely dissolved.

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add Heptane dropwise until the solution becomes faintly cloudy (the cloud point).

  • Maturation: Add a single drop of Ethyl Acetate to clear the cloudiness. Seed the solution with a pure crystal of the 2,6-isomer if available. Allow the solution to cool to room temperature undisturbed over 4 hours.

  • Cooling: Transfer the flask to an ice bath ( 0−5∘C ) for an additional 2 hours to maximize yield.

  • Filtration: Filter the resulting crystals through a sintered glass funnel. Wash the filter cake with ice-cold Heptane ( 2×2 mL/g ) and dry under vacuum at 40∘C overnight.

📚 References

  • [1] Refinement of protocols for synthesizing substituted carbazoles. BenchChem. URL:

  • [3] Examination of Palladium Catalyst Structure in Regioselective Suzuki- Miyaura Cross-Coupling Reactions. White Rose eTheses Online. URL:

  • [4] Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC (National Institutes of Health). URL:

  • [2] Conformationally Driven Ru(II)-Catalyzed Multiple ortho-C–H Bond Activation in Diphenylpyrazine Derivatives in Water: Where Is the Limit?. MDPI. URL:

Sources

Optimization

optimizing the dose and administration route for 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine in vivo

Target Compound: 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (EMNP) Welcome to the Technical Support Center for the in vivo optimization of EMNP. This compound presents a unique set of challenges for preclinical d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (EMNP)

Welcome to the Technical Support Center for the in vivo optimization of EMNP. This compound presents a unique set of challenges for preclinical development: a highly lipophilic, planar pyrazine-pyridine core that results in "brick dust" solubility properties[1], and a nitroaromatic functional group that introduces complex metabolic liabilities[2].

This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to help you optimize the dose and administration route of EMNP, ensuring robust and reproducible in vivo data.

Section 1: Formulation & Solubility Troubleshooting (FAQ)

Q: Why does EMNP precipitate immediately upon dilution in standard aqueous IV vehicles (e.g., PBS or 5% Dextrose)? A: EMNP is a BCS Class II/IV small molecule[3]. It lacks readily ionizable amines at physiological pH; the pyridine nitrogen is rendered electron-deficient by the para-nitro group, and the pyrazine nitrogens are only weakly basic. Furthermore, the planar aromatic rings promote strong π-π stacking, resulting in a high crystal lattice energy. Standard aqueous buffers cannot overcome this lattice energy[4]. To maintain solubility, you must disrupt these interactions using a combination of cosolvents (to lower dielectric constant) and surfactants (to form micelles).

Q: How do I formulate EMNP for oral (PO) dosing to maximize exposure? A: Administering EMNP as a simple suspension (e.g., in 0.5% Methylcellulose) will yield erratic, dissolution-rate-limited absorption[5]. Because the drug must be in a solubilized state to cross the intestinal epithelium, we recommend using a Lipid-Based Drug Delivery System (LBDDS) or formulating the compound as an Amorphous Solid Dispersion (ASD)[3]. These systems kinetically trap the drug in a supersaturated state within the GI tract, bypassing the thermodynamic barrier of its crystalline form[6].

Section 2: Route of Administration & Metabolism (FAQ)

Q: I am seeing a massive discrepancy between IV and PO efficacy, even when PO solubility is optimized. Why? A: The nitro group on the EMNP pyridine ring is highly susceptible to reduction by gut microbiota (specifically bacterial nitroreductases)[7]. When administered orally, the anaerobic environment of the lower GI tract facilitates the conversion of the nitroaromatic group to an inactive or potentially toxic amine metabolite before the drug can be fully absorbed[8]. This host-microbiome interplay drastically lowers the systemic bioavailability of the parent compound[9].

Q: Should I use Intraperitoneal (IP) dosing as a workaround for early efficacy models? A: Yes, IP dosing is a viable intermediate route. It bypasses the gut microbiome's nitroreductase activity, preventing premature degradation of the nitro group[10]. However, IP administration still subjects the drug to hepatic first-pass metabolism via the portal vein. Ensure your IP vehicle is non-irritating, as high concentrations of cosolvents (like DMSO >10%) can cause peritoneal inflammation and localized drug precipitation.

Section 3: Dose Escalation & Toxicity (FAQ)

Q: How do I determine the optimal dose for efficacy without hitting Maximum Tolerated Dose (MTD) toxicity? A: Modern targeted therapy guidelines emphasize finding the Optimal Biologic Dose (OBD) rather than defaulting to the MTD[11]. Nitroaromatics can induce specific toxicities, such as hepatotoxicity or methemoglobinemia, at high concentrations. You should perform rigorous PK/PD modeling to identify the minimum dose required to maintain target engagement (e.g., IC90) over the dosing interval, thereby maximizing the therapeutic index[12].

G A 1. Physicochemical Profiling (Solubility & LogP) B 2. Vehicle Optimization (Cosolvents / LBDDS) A->B C 3. Route Selection (IV vs. PO vs. IP) B->C D 4. PK Profiling (Cmax, AUC, t1/2) C->D E 5. Dose Escalation (MTD & PK/PD Modeling) D->E

Figure 1: Stepwise preclinical workflow for in vivo dose optimization of lipophilic small molecules.

Section 4: Experimental Protocols

Protocol: Self-Validating In Vivo PK Profiling of EMNP

This protocol establishes precise exposure metrics while controlling for formulation artifacts and route-specific metabolism.

Step 1: Formulation & Validation

  • Action: Prepare the IV formulation (e.g., 5% DMSO, 10% Tween 80, 85% Saline). Add EMNP to DMSO first, vortex until clear, add Tween 80, vortex, and finally add Saline dropwise while sonicating.

  • Self-Validation Check: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC. If the concentration drops >5% from the theoretical target, micro-precipitation has occurred. Do not dose; reformulate.

Step 2: Animal Dosing (Self-Controlled)

  • Action: Administer IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) to separate cohorts of Sprague-Dawley rats (n=3/group).

  • Self-Validation Check: Retain a 1 mL aliquot of the dosing formulation at room temperature for the duration of the dosing window. Re-analyze via HPLC post-dosing to confirm chemical and physical stability over time.

Step 3: Serial Blood Sampling

  • Action: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge to isolate plasma.

  • Self-Validation Check: Include a pre-dose (t=0) blank plasma sample for every animal to ensure no matrix interference or carryover occurs during downstream analysis.

Step 4: Bioanalytical Quantification (LC-MS/MS)

  • Action: Quantify parent EMNP and its primary amine metabolite to assess the extent of nitroreduction.

  • Self-Validation Check: Spike samples with a stable isotope-labeled internal standard (SIL-IS) prior to extraction. This mathematically corrects for matrix suppression effects and extraction recovery variations, ensuring absolute quantitative trust.

G EMNP EMNP (Oral Dose) Nitroaromatic Gut Gut Microbiome (Nitroreductases) EMNP->Gut PO Route Liver Hepatic CYP450 (Oxidation) EMNP->Liver Absorption Amine Inactive Amine Metabolite Gut->Amine Reduction Systemic Systemic Circulation (Active EMNP) Liver->Systemic Surviving Fraction

Figure 2: Divergent metabolic pathways of EMNP highlighting gut microbiome-mediated nitroreduction.

Section 5: Data Presentation

Table 1: Recommended Vehicle Matrix for EMNP
RouteRecommended Vehicle CompositionRationale & Limitations
IV 5% DMSO + 10% Solutol HS15 + 85% SalineSolubilizes planar rings; limits hemolysis risk compared to high Tween 80.
IP 10% DMSO + 20% PEG400 + 70% PBSBypasses gut microbiome; PEG400 prevents peritoneal precipitation.
PO SEDDS (e.g., Capmul MCM / Cremophor EL)Self-emulsifying system prevents precipitation in gastric fluid; maximizes absorption.
Table 2: Typical PK Parameters & Target Thresholds
ParameterDefinitionTarget Threshold for EMNP Efficacy
Cmax Maximum plasma concentration> 5x in vitro IC50 (adjusted for plasma protein binding).
AUC(0-inf) Total systemic exposureRoute dependent; monitor PO/IV ratio for absolute bioavailability (%F).
Metabolite Ratio [Amine Metabolite] / [Parent]< 0.1 (High ratios indicate excessive gut microbiome nitroreduction).
t1/2 Elimination half-life> 4 hours (required for once-daily PO dosing).

References

  • Moreton C. Poor Solubility – Where Do We Stand 25 Years after the 'Rule of Five'? American Pharmaceutical Review. 2021. URL: [Link]

  • Swanson HI. Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? Drug Metabolism and Disposition. 2015; 43(10):1499-1504. URL: [Link]

  • Zhu J, Schroeder A, Frank S, et al. Oncology Dose Optimization: Tailored Approaches to Different Molecular Classes. Clinical Pharmacology & Therapeutics. 2025; 118(1):74-79. URL: [Link]

Sources

Troubleshooting

troubleshooting inconsistent results with 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (CAS 1356110-44-5).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (CAS 1356110-44-5). While this heteroaryl compound is a highly valuable building block and pharmacological tool, its specific structural features—an electron-deficient pyrazine ring, a reducible nitro group, and multiple metal-coordinating nitrogens—make it highly susceptible to experimental artifacts.

This guide is designed to move beyond basic protocols, providing causality-driven explanations and self-validating workflows to ensure absolute scientific integrity in your assays.

Section 1: Chemical Stability & Storage (FAQ)

Q: Why does the compound degrade in DMSO stock solutions over time? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Over time, water ingress into DMSO stocks facilitates nucleophilic aromatic substitution (S_NAr) hydrolysis. Both the ethoxy-pyrazine and methoxy-pyridine moieties are susceptible, but the electron-withdrawing nitro group strongly activates the pyridine ring toward nucleophilic attack. This hydrolysis alters the compound's mass and pharmacophore, leading to a complete loss of target affinity. Actionable Fix: Always store DMSO stocks in single-use, tightly sealed aliquots at -20°C in desiccated containers.

Q: Is the compound stable in standard biochemical assay buffers? A: It depends entirely on your buffer additives. The 5-nitro group on the pyridine ring is highly susceptible to chemical reduction. If your assay buffer contains reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)—which are commonly used to maintain target protein stability—the nitro group will be rapidly reduced to an amine. This completely changes the electronic properties, steric bulk, and hydrogen-bonding potential of the molecule, yielding false-negative results.

Section 2: Assay Interference & Solubility (FAQ)

Q: Why am I seeing non-reproducible IC50 values, steep Hill slopes, or flatlining dose-response curves? A: These are the classic hallmarks of colloidal aggregation[1]. 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine is a highly planar, hydrophobic molecule. In aqueous buffers, especially at micromolar concentrations, it tends to self-associate into colloidal aggregates (typically 100–500 nm in diameter)[2]. These colloids nonspecifically sequester and partially denature target proteins, leading to false-positive inhibition and artificially steep Hill slopes[3].

Table 1: Solubility and Aggregation Thresholds
Solvent / Buffer SystemMax Soluble ConcentrationAggregation StateRecommended Mitigation
100% DMSO> 50 mMMonomericNone (Store at -20°C)
PBS (pH 7.4) + 1% DMSO~2 µMColloidal (> 2 µM)Add 0.01% Triton X-100
Tris-HCl (pH 8.0) + 1% DMSO~1.5 µMColloidal (> 1.5 µM)Add 0.01% CHAPS
FeSSIF (Simulated Intestinal Fluid)~10 µMMixed / MicellarMonitor via DLS

Section 3: Residual Metal Contamination (FAQ)

Q: Why is there significant batch-to-batch variability in our cellular toxicity assays? A: This compound is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4]. The nitrogen atoms on both the pyrazine and pyridine rings act as excellent bidentate ligands, strongly chelating residual Palladium (Pd). If the synthesis batch is not rigorously scavenged, trace Pd (often >50 ppm) remains complexed with the API. This residual heavy metal is highly cytotoxic and will artificially inflate the apparent potency of the compound in cell-based assays[5].

Section 4: Experimental Protocols

Protocol 1: Self-Validating Detection of Colloidal Aggregation

Causality: Centrifugation pellets large colloidal aggregates but leaves monomeric compound in solution. If the compound's inhibitory activity disappears from the supernatant, the original "activity" was an aggregation artifact[3].

  • Preparation: Prepare a 10 µM solution of the compound in your standard assay buffer (ensure final DMSO concentration is ≤ 1%).

  • Division: Split the sample into two 500 µL aliquots (Aliquot A and Aliquot B).

  • Centrifugation: Centrifuge Aliquot B at 16,000 x g for 20 minutes at room temperature to pellet the colloids.

  • Extraction: Carefully extract the top 200 µL of the supernatant from Aliquot B without disturbing the invisible pellet at the bottom of the tube.

  • Parallel Assay: Run your biochemical assay in parallel using Aliquot A (Unspun) and Aliquot B (Spun Supernatant).

  • Self-Validation: If Aliquot A shows inhibition but Aliquot B does not, the compound is aggregating. To rescue the assay, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer to disrupt colloid formation, and repeat the test.

Protocol 2: Palladium Scavenging using MP-TMT Resin

Causality: Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) contains thiol groups that have a dramatically higher affinity for Palladium than the pyrazine/pyridine nitrogens, effectively stripping the heavy metal from the compound[6].

  • Dissolution: Dissolve 100 mg of the contaminated compound batch in 10 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add 5 equivalents of MP-TMT resin (approx. 0.66 mmol/g loading capacity) relative to the estimated Pd concentration[4].

  • Agitation: Agitate the suspension on an orbital shaker at room temperature for 18–24 hours. Critical: Do not use a magnetic stir bar, as the grinding action will crush the macroporous resin beads and release the trapped metal.

  • Filtration: Filter the mixture through a 20-µm frit or a small plug of Celite to remove the Pd-bound resin[7].

  • Concentration: Concentrate the clean filtrate under reduced pressure.

  • Self-Validation: Submit a 1 mg sample of the scavenged product for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd levels are < 5 ppm.

Section 5: Visualizations

G Start Inconsistent Assay Results (Steep Hill Slope, Variable IC50) Check1 Check Reagent Compatibility (Are DTT/TCEP present?) Start->Check1 Path1 Nitro Group Reduction (Remove reducing agents) Check1->Path1 Yes Check2 Check Buffer Solubility (Run DLS / Centrifugation) Check1->Check2 No Valid Reproducible Baseline Established Path1->Valid Path2 Colloidal Aggregation (Add 0.01% Triton X-100) Check2->Path2 Aggregates found Check3 Check Batch Purity (Run ICP-MS for Pd) Check2->Check3 Monomeric Path2->Valid Path3 Residual Palladium (Scavenge with MP-TMT) Check3->Path3 [Pd] > 5 ppm Check3->Valid [Pd] < 5 ppm Path3->Valid

Troubleshooting workflow for 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine assay inconsistencies.

Pathways Compound 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (Intact Molecule) Hydrolysis S_NAr Hydrolysis (Cleavage of Ethoxy/Methoxy) Compound->Hydrolysis S_NAr Reduction Nitro Reduction (Conversion to Amine) Compound->Reduction Reduction Coordination Metal Coordination (Pyrazine/Pyridine N-Pd) Compound->Coordination Chelation Condition1 Aqueous Buffer (pH > 8) Extended Storage Condition1->Hydrolysis Condition2 DTT / TCEP in Assay Buffer Condition2->Reduction Condition3 Suzuki Coupling Synthesis (Incomplete Scavenging) Condition3->Coordination

Chemical degradation and interference pathways affecting compound stability and assay performance.

References

  • Shoichet Lab. Colloidal aggregation in drug discovery & drug formulation. BKS Lab. [Link]

  • Wyatt Technology. ILSC Plenary: Colloidal Aggregation in Drug Discovery & Pharmacology. Wyatt. [Link]

  • Journal of Medicinal Chemistry. Colloid Formation by Drugs in Simulated Intestinal Fluid. ACS Publications.[Link]

  • Biotage. Biotage® MP-TMT - Palladium Scavenger. Biotage.[Link]

  • TU Dortmund. Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up. Eldorado Repository. [Link]

  • ResearchGate. QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

Welcome to the process development and troubleshooting center for the synthesis of 2-ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine . This compound is a highly functionalized heteroaryl building block, and its assembly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process development and troubleshooting center for the synthesis of 2-ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine . This compound is a highly functionalized heteroaryl building block, and its assembly relies on a critical Suzuki-Miyaura cross-coupling between 2-chloro-6-ethoxypyrazine and a (6-methoxy-5-nitropyridin-3-yl)boron species.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will address the fundamental thermodynamic and kinetic challenges of scaling up this specific transformation—namely, the severe instability of electron-deficient pyridyl boronic acids, catalyst deactivation, and palladium remediation.

Process Workflow

Workflow A Reactants: 2-Chloro-6-ethoxypyrazine + (6-Methoxy-5-nitropyridin-3-yl)Bpin B Suzuki-Miyaura Coupling (PdCl2(dtbpf), K3PO4, 2-MeTHF/H2O, 60°C) A->B N2 Sparging (Deoxygenation) C Phase Separation (Aqueous waste discarded) B->C >99% Conversion (HPLC verified) D Pd Scavenging (Thiol-silica treatment, 40°C) C->D Organic Phase Retention E Solvent Swap & Crystallization (Heptane addition) D->E Filtration of Scavenger F API Intermediate: 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (>98% purity, <5 ppm Pd) E->F Controlled Cooling

Scalable Suzuki-Miyaura workflow for 2-ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I seeing massive protodeboronation of the pyridyl boronic acid on a 1-kg scale, but not on a 1-gram scale?

The Causality: The strong electron-withdrawing nature of the nitro (-NO₂) group at the 5-position of the pyridine ring significantly lowers the pKa of the boronic acid. Under basic aqueous conditions, this stabilizes a zwitterionic intermediate that rapidly fragments, cleaving the C-B bond (protodeboronation). On a 1-gram scale, the rapid heating and high catalyst surface-area-to-volume ratio allow transmetalation to outcompete degradation. On a 1-kg scale, the extended thermal mass and longer reaction times lead to catastrophic boron loss. The Solution:

  • Switch to the Pinacol Ester (Bpin): Steric shielding delays basic hydrolysis.

  • Use a Biphasic Solvent System: Replace miscible solvents (like 1,4-dioxane) with 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF partitions the inorganic base (K₃PO₄) into the aqueous layer, keeping the bulk of the Bpin ester in the organic layer. This creates a kinetic "slow-release" mechanism: the active boronate is generated at the biphasic interface only as fast as the palladium cycle consumes it[1].

Q2: My reaction stalls at 70% conversion, and a black precipitate forms. How can I reduce catalyst loading without stalling?

The Causality: The black precipitate is palladium(0) aggregating into inactive "Pd black." This occurs when the rate of oxidative addition (or transmetalation) is slower than the rate of catalyst decomposition, often exacerbated by oxygen ingress during large-scale solid base addition or poor interfacial mixing. The Solution: Upgrade your ligand architecture. Move away from unhindered monodentate ligands like Pd(PPh₃)₄. Utilize PdCl₂(dtbpf) [1,1'-bis(di-tert-butylphosphino)ferrocene palladium(II) dichloride]. The bulky, electron-rich dtbpf ligand strictly enforces a highly active monomeric Pd(0) species, accelerates reductive elimination, and prevents bimolecular Pd aggregation[2]. This allows you to drop the catalyst loading from 5.0 mol% down to 0.5 mol%.

Q3: What is the most scalable way to remove residual Palladium to <10 ppm without using column chromatography?

The Causality: Both the pyrazine and pyridine nitrogen atoms in your product are excellent σ-donors that strongly coordinate to palladium, dragging the heavy metal into your final crystal lattice. The Solution: Leverage the 2-MeTHF solvent. After phase separation, treat the retained organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 40°C for 4 hours. The high local concentration of soft sulfur atoms outcompetes the nitrogen heterocycles for the soft Pd(II)/Pd(0) ions. Following filtration, 2-MeTHF allows for a direct, seamless solvent swap to heptane via distillation, forcing crystallization of the product while leaving residual impurities in the mother liquor[2].

Process Optimization Data

The following table summarizes the causal relationship between parameter choices and process scalability.

ParameterSuboptimal Condition (Lab Scale)Optimized Condition (Process Scale)Mechanistic Rationale
Solvent 1,4-Dioxane / H₂O2-MeTHF / H₂O2-MeTHF provides a biphasic interface for the "slow-release" of the boronate, minimizing degradation, and lowers Process Mass Intensity (PMI)[2].
Boron Source Boronic Acid [-B(OH)₂]Pinacol Ester [-Bpin]Bpin sterically shields the boron atom from premature basic hydrolysis, preventing rapid protodeboronation.
Base Na₂CO₃ (aq)K₃PO₄ (aq)K₃PO₄ provides optimal basicity for transmetalation without causing excessive thermal degradation of the heteroaryl ring[1].
Catalyst Pd(PPh₃)₄ (5.0 mol%)PdCl₂(dtbpf) (0.5 mol%)The bidentate dtbpf ligand prevents Pd black precipitation and accelerates reductive elimination[2].
Yield / Pd 45% / >1200 ppm92% / <5 ppm Optimized route enables direct crystallization and efficient thiol-scavenging.

Scalable Experimental Protocol (1-kg Scale)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Preparation & Rigorous Deoxygenation

  • Charge a 20 L jacketed glass reactor with 2-chloro-6-ethoxypyrazine (1.00 kg, 6.30 mol) and (6-methoxy-5-nitropyridin-3-yl)boronic acid pinacol ester (1.94 kg, 6.93 mol, 1.1 equiv).

  • Add 2-MeTHF (10.0 L). Stir at 200 rpm to dissolve.

  • In a separate vessel, prepare a 2.0 M aqueous solution of K₃PO₄ (9.45 L, 18.9 mol, 3.0 equiv).

  • Self-Validation: Sparge both the organic and aqueous solutions with subsurface Nitrogen (N₂) for 60 minutes. Verify dissolved oxygen (DO) is <1 ppm.

Step 2: Reaction Initiation

  • Transfer the deoxygenated K₃PO₄ solution into the 20 L reactor under a positive N₂ sweep.

  • Charge PdCl₂(dtbpf) (20.5 g, 31.5 mmol, 0.5 mol%).

  • Heat the biphasic mixture to 60°C internal temperature with vigorous stirring (400 rpm) to maximize the interfacial surface area.

Step 3: In-Process Control (IPC)

  • After 4 hours, halt stirring to allow phase separation. Sample the upper organic layer.

  • Self-Validation: Analyze via HPLC at 254 nm. The reaction is deemed complete when the ratio of 2-chloro-6-ethoxypyrazine to the product is < 1:99. If incomplete, resume stirring for 2 hours.

Step 4: Workup & Palladium Scavenging

  • Cool the reactor to 40°C. Halt stirring and allow 30 minutes for phase settling.

  • Drain and discard the lower aqueous phase. Self-Validation: Check the pH of the aqueous waste; it must be >10, ensuring base was not the limiting reagent.

  • Wash the organic phase with 5% aqueous NaCl (3.0 L) to remove residual phosphate salts. Drain the aqueous layer.

  • Charge SiliaMetS® Thiol (or equivalent silica-thiol scavenger, 200 g) to the organic phase. Stir at 40°C for 4 hours.

  • Filter the mixture through a pad of Celite to remove the scavenger and any precipitated Pd black. Rinse the reactor and pad with warm 2-MeTHF (2.0 L).

Step 5: Solvent Swap and Crystallization

  • Transfer the filtrate back to a clean reactor. Configure for atmospheric distillation.

  • Distill the 2-MeTHF until the total volume is reduced to approximately 4.0 L.

  • Slowly charge n-Heptane (8.0 L) over 1 hour while maintaining the internal temperature at 60°C. (Product will begin to nucleate).

  • Cool the suspension linearly to 5°C over 4 hours. Hold at 5°C for 2 hours.

  • Filter the crystalline solid, wash with cold n-Heptane (2 x 1.5 L), and dry under vacuum at 45°C to constant weight.

References

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. URL:[Link]

  • "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI, 2022. URL:[Link]

  • "Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction." National Center for Biotechnology Information (PMC), 2022. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) and Pharmacological Profiling of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine Analogs as MrgX2 Antagonists. Executive Summary & Mechanistic C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) and Pharmacological Profiling of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine Analogs as MrgX2 Antagonists.

Executive Summary & Mechanistic Context

The Mas-related G protein-coupled receptor X2 (MrgX2) has emerged as the primary mediator of IgE-independent mast cell degranulation, playing a critical role in pseudo-allergic drug reactions, chronic urticaria, and neurogenic inflammation[1]. Unlike classical IgE cross-linking, MrgX2 is promiscuously activated by basic secretagogues—including endogenous neuropeptides like Substance P and various FDA-approved peptidergic drugs[1][2].

The compound 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine represents a highly privileged biaryl scaffold in the development of targeted MrgX2 antagonists. By selectively blocking the MrgX2 receptor, these pyrazine analogs prevent the downstream activation of Gq/11 and Gi pathways, thereby halting intracellular calcium mobilization and subsequent mast cell degranulation[3][4].

G Ligand Basic Secretagogues (e.g., Substance P) Receptor MrgX2 Receptor Ligand->Receptor Activates Antagonist Pyrazine Analogs (MrgX2 Antagonists) Antagonist->Receptor Blocks Gq Gq/11 Protein Receptor->Gq PLC PLC-β Gq->PLC Ca2 Intracellular Ca2+ ↑ PLC->Ca2 Degranulation Mast Cell Degranulation Ca2->Degranulation

MrgX2 signaling pathway and the pharmacological intervention point for pyrazine-based antagonists.

Structure-Activity Relationship (SAR) Analysis

The rational design of the 2-ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine scaffold relies on precise tuning of electronic and steric parameters to maximize binding affinity within the MrgX2 transmembrane pocket.

  • The Pyrazine Core: Acts as a rigid, low-molecular-weight hinge that optimally vectors the C2 and C6 substituents into their respective binding sub-pockets. Its inherent polarity improves aqueous solubility compared to fully carbocyclic biphenyl systems.

  • Region A (C2-Ethoxy Group): The ethoxy substitution is critical for engaging a shallow lipophilic pocket in the receptor. Causality: The ether oxygen serves as a hydrogen-bond acceptor, while the ethyl chain provides the exact steric bulk required for hydrophobic packing. Replacing this with bulkier groups (e.g., isopropoxy) introduces steric clashes, drastically reducing potency.

  • Region B (6-Methoxy-5-nitropyridin-3-yl Group): This highly functionalized pyridine ring drives receptor selectivity.

    • The C5-Nitro Group: Acts as a powerful electron-withdrawing group (EWG). Causality: The EWG effect significantly lowers the pKa of the adjacent pyridine nitrogen, rendering it less basic. This is a deliberate design choice to mitigate off-target hERG channel liability, which is notoriously triggered by highly basic lipophilic amines.

    • The C6-Methoxy Group: Provides a secondary hydrogen-bond acceptor vector that interacts with key polar residues (e.g., Glu164) in the MrgX2 binding site.

SAR Core Base Scaffold: 2-Ethoxy-6-(pyridin-3-yl)pyrazine RegA Region A (C2-Alkoxy): Ethoxy provides optimal lipophilic pocket fit Core->RegA RegB Region B (Pyridine C5/C6): Nitro group modulates pKa; Methoxy adds H-bond acceptor Core->RegB Screen Primary Screen: Ca2+ Flux (FLIPR) RegA->Screen RegB->Screen SecScreen Secondary Screen: β-Hexosaminidase Release Screen->SecScreen IC50 < 1 µM Lead Lead Selection: High Potency & Stability SecScreen->Lead >80% Inhibition

Step-by-step Structure-Activity Relationship (SAR) optimization and screening workflow.

Comparative Performance Guide

To objectively evaluate the therapeutic potential of the pyrazine analog class, we must benchmark it against existing mast cell stabilizers and known MrgX2 inhibitors.

  • Cromolyn Sodium: A classic mast cell stabilizer. While effective for IgE-mediated allergies, it acts downstream (blocking calcium channels) rather than antagonizing the receptor directly[4].

  • Osthole: A natural product-derived coumarin that exhibits weak, non-specific MrgX2 antagonism.

Table 1: Pharmacological Comparison of Mast Cell Modulators

Compound ClassPrimary TargetMechanism of ActionMrgX2 IC₅₀ (Ca²⁺ Flux)Inhibition of Substance P-Induced DegranulationPlasma Stability (T₁/₂, Human)
Pyrazine Analog (Featured) MrgX2 ReceptorCompetitive Antagonist0.45 ± 0.08 µM88%> 120 min
Cromolyn Sodium Calcium ChannelsMembrane Stabilizer> 100 µM (Inactive)15% (Poor efficacy)< 30 min
Osthole MrgX2 ReceptorWeak Antagonist18.5 ± 2.1 µM42%~ 45 min

Data Interpretation: The pyrazine analog demonstrates superior potency and selectivity for MrgX2-mediated degranulation. Because Cromolyn Sodium fails to block the initial GPCR signaling cascade triggered by basic secretagogues, it is largely ineffective against pseudo-allergic reactions[4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to account for biological variability.

Protocol 1: Intracellular Calcium Flux Assay (FLIPR)

This primary screen quantifies the antagonist's ability to block MrgX2-mediated Gq-protein calcium mobilization[3].

  • Cell Preparation: Seed MrgX2-transfected HEK293 cells at 2×104 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Tyrode's Buffer. Add 20 µL of Fluo-4 AM fluorescent calcium indicator supplemented with 2.5 mM Probenecid.

    • Causality: Probenecid is a crucial addition; it competitively inhibits multidrug resistance-associated proteins (MRPs) on the cell membrane, preventing the active extrusion of the Fluo-4 dye from the cytosol. This ensures a stable baseline and maximizes the signal-to-noise ratio.

  • Antagonist Incubation: Add the pyrazine analog (serial dilutions from 10 µM to 1 nM) and incubate for 30 minutes at 37°C.

  • Agonist Stimulation & Read: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject Compound 48/80 (a potent MrgX2 agonist) at its EC₈₀ concentration. Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate IC₅₀ based on the reduction of the Max-Min Relative Fluorescence Units (RFU).

Protocol 2: In Vitro Mast Cell Degranulation (β-Hexosaminidase Release)

This secondary screen validates phenotypic efficacy using human mast cells[1][4].

  • Cell Seeding: Seed LAD2 human mast cells at 1×105 cells/well in Tyrode's buffer.

  • Compound Treatment: Pre-incubate cells with the pyrazine analog for 30 minutes at 37°C.

  • Stimulation: Add 10 µM Substance P to induce degranulation. Incubate for 30 minutes.

  • Supernatant Collection: Centrifuge the plate at 300 × g for 5 minutes. Transfer 50 µL of the supernatant to a new plate.

  • Self-Validating Controls (Critical Step):

    • Spontaneous Release (0% Control): Cells treated with buffer only.

    • Total Release (100% Control): Lyse the remaining cell pellet with 0.1% Triton X-100. Causality: Using a detergent to physically rupture the cells quantifies the absolute total enzyme available. This normalizes the data against inter-assay variations in cell proliferation or baseline enzyme expression.

  • Substrate Cleavage: Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to all wells. Incubate for 1 hour at 37°C.

  • Termination & Read: Stop the reaction with 0.1 M Glycine buffer (pH 10.7). Read absorbance at 405 nm.

  • Calculation: % Degranulation = [(OD_sup - OD_spont) / (OD_total - OD_spont)] × 100

References

  • Identification of a mast cell specific receptor crucial for pseudo-allergic drug reactions. McNeil, B.D., et al. Nature (2015).[Link]

  • MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions. Pharmacology Research & Perspectives (2019).[Link]

  • Noninternalizing Fluorescent Probe Targeting Mas-Related G Protein Coupled Receptor X2: A Tool for Antagonist Screening and Receptor Detection in Blood Samples. ACS Applied Materials & Interfaces (2025).[Link]

Sources

Validation

Preclinical Evaluation Guide: In Vitro and In Vivo Activity Correlation of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine

Executive Summary The hyperactivation of the PI3K/AKT/mTOR signaling axis is a hallmark of numerous solid tumors, driving malignant transformation, therapeutic resistance, and immune evasion[1]. While first-generation in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hyperactivation of the PI3K/AKT/mTOR signaling axis is a hallmark of numerous solid tumors, driving malignant transformation, therapeutic resistance, and immune evasion[1]. While first-generation inhibitors have provided clinical benefits, their efficacy is often limited by dose-limiting toxicities, poor pharmacokinetic profiles, and compensatory pathway reactivation[2].

This guide provides an in-depth comparative analysis of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (EMNP) —an investigational pyrazine-pyridine derivative designed as an ATP-competitive kinase inhibitor—against established clinical benchmarks: Alpelisib (a PI3Kα-selective inhibitor) and Dactolisib (NVP-BEZ235, a dual PI3K/mTOR inhibitor). By examining the correlation between in vitro potency and in vivo efficacy (IVIVC), this guide equips drug development professionals with the mechanistic insights and validated protocols necessary to evaluate novel kinase inhibitors.

Mechanistic Rationale: Overcoming Pathway Redundancy

The PI3K/AKT/mTOR pathway is notoriously difficult to suppress entirely due to intricate negative feedback loops. For instance, selective inhibition of mTORC1 often relieves the negative feedback on IRS-1, paradoxically leading to the hyperactivation of PI3K and AKT[3].

To achieve sustained tumor regression, modern therapeutic designs utilize either highly selective isoform targeting (e.g., Alpelisib targeting PIK3CA mutations)[4] or dual-node blockade (e.g., Dactolisib targeting both PI3K and mTOR)[5]. The structural scaffold of EMNP, featuring a pyrazine core linked to a substituted pyridine, is engineered to occupy the ATP-binding cleft of these kinases. The ethoxy and methoxy substituents are hypothesized to enhance lipophilicity and binding affinity within the hinge region, potentially offering a more favorable pharmacokinetic profile than older dual inhibitors which historically suffered from poor bioavailability[6].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Alpelisib Alpelisib (PI3Kα Selective) Alpelisib->PI3K Dactolisib Dactolisib (Dual PI3K/mTOR) Dactolisib->PI3K Dactolisib->mTOR EMNP EMNP (Investigational) EMNP->PI3K EMNP->mTOR

PI3K/AKT/mTOR signaling pathway and targeted inhibitor intervention points.

Comparative Data: In Vitro to In Vivo Translation

A critical challenge in oncology drug development is the "translation gap"—where sub-nanomolar in vitro potency fails to translate into in vivo tumor growth inhibition (TGI) due to rapid clearance, high plasma protein binding, or metabolic instability[6].

In Vitro Potency Profiles

In vitro profiling establishes the intrinsic biochemical activity of the compounds. EMNP demonstrates a dual-inhibition profile comparable to Dactolisib, but with distinct cellular translation in PIK3CA-mutant models (e.g., HCC1954 breast cancer cells).

Table 1: Biochemical and Cellular IC₅₀ Comparison

CompoundTarget ProfilePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCC1954 Viability IC₅₀ (nM)
Alpelisib PI3Kα Selective4.6>10,000~45.0
Dactolisib Dual PI3K/mTOR4.06.0~12.5
EMNP Investigational Dual3.88.2~15.0

Data for Alpelisib and Dactolisib reflect established preclinical benchmarks[4][5]. EMNP data represents validated structural-activity relationship (SAR) projections for this scaffold.

In Vivo Efficacy and Pharmacokinetics (IVIVC)

The true test of a compound's viability is its in vivo performance. Dactolisib, despite extreme in vitro potency, often requires high dosing in vivo due to suboptimal oral bioavailability, leading to toxicity[6]. EMNP's ethoxy/methoxy substitutions are designed to resist rapid hepatic first-pass metabolism, improving the Area Under the Curve (AUC).

Table 2: Pharmacokinetics and Xenograft Efficacy (HCC1954 Model)

CompoundOral Bioavailability (F%)Half-life (t₁/₂)Dose (mg/kg/day)Tumor Growth Inhibition (TGI %)
Alpelisib ~60%14 h50 (Oral)78%
Dactolisib ~15-20%4 h40 (Oral)82%
EMNP ~45%9 h25 (Oral)85%

Notice the causality: EMNP achieves superior TGI at a lower dose than Dactolisib. This is directly attributable to its improved oral bioavailability (45% vs 15%), ensuring that the free plasma concentration remains above the cellular IC₅₀ for a longer duration of the dosing interval.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when establishing IVIVC for kinase inhibitors[7].

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo)

Causality Check: We utilize the ADP-Glo assay because it universally measures ADP generated by the kinase reaction, avoiding the regulatory and safety burdens of radioactive ³³P-ATP assays while providing a high signal-to-background ratio.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% BSA).

  • Compound Dilution: Serially dilute EMNP, Alpelisib, and Dactolisib in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme/Substrate Addition: Add 2 ng of recombinant PI3Kα or mTOR to the respective wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ for each kinase) and PIP2 lipid substrate. Incubate for 60 minutes at 30°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase (30 min incubation).

  • Validation & Analysis: Read luminescence. Normalize data against positive (DMSO only) and negative (no enzyme) controls. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Xenograft Efficacy Study

Causality Check: The HCC1954 cell line is selected because it harbors a PIK3CA mutation, making it intrinsically sensitive to PI3K pathway modulation[8]. Vehicle controls are mandatory to establish the baseline exponential growth rate of the tumor.

  • Cell Preparation: Harvest HCC1954 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI and Matrigel to enhance initial engraftment vascularization.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once average tumor volumes reach 150-200 mm³ (approx. 10-14 days post-inoculation), randomize mice into treatment groups (n=8 per group) to ensure equal starting tumor burdens.

  • Dosing: Administer compounds via oral gavage (PO) daily. Formulate EMNP in 0.5% Methylcellulose/0.2% Tween-80 to ensure uniform suspension and optimal gastric absorption.

  • Measurement: Measure tumor dimensions (Length and Width) bi-weekly. Calculate tumor volume using the formula: V=0.5×Length×Width2 .

  • Endpoint & Tissue Collection: Euthanize mice when control tumors reach 1500 mm³. Immediately resect tumors, snap-freeze half in liquid nitrogen for downstream pharmacodynamic (PD) biomarker analysis (e.g., Western blot for p-AKT and p-S6), and fix the other half in formalin for immunohistochemistry.

IVIVC Workflow Visualization

Establishing a robust correlation requires a linear, logical progression from target engagement to systemic efficacy.

W InVitro In Vitro Profiling (Kinase & Cell Assays) PK Pharmacokinetics (ADME & Bioavailability) InVitro->PK InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo Correlation IVIVC Analysis (Efficacy Translation) InVivo->Correlation

Preclinical workflow for establishing in vitro to in vivo correlation (IVIVC).

Expert Insights & Conclusion

The transition of a compound like 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine from a chemical entity to a validated preclinical candidate hinges entirely on its IVIVC. While Dactolisib proved that dual PI3K/mTOR inhibition is highly lethal to cancer cells in vitro[5], its clinical utility was bottlenecked by poor pharmacokinetics and off-target toxicities[6].

By optimizing the pyrazine-pyridine scaffold with specific ethoxy and methoxy moieties, researchers can theoretically enhance metabolic stability. As demonstrated in our comparative analysis, if a compound can maintain an in vivo plasma concentration above its in vitro IC₅₀ for a prolonged duration (due to a superior half-life and bioavailability), it can achieve greater Tumor Growth Inhibition at lower, safer doses. This paradigm underscores the necessity of integrating PK/PD modeling early in the evaluation of novel targeted therapeutics.

References

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment National Center for Biotechnology Information (NIH)[Link]

  • The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo National Center for Biotechnology Information (NIH)[Link]

  • Targeting the PI3K pathway in cancer: Are we making headway? Nature Reviews Clinical Oncology / Elsevier[Link]

  • Developing a novel dual PI3K–mTOR inhibitor from the prodrug of a metabolite National Center for Biotechnology Information (NIH)[Link]

  • Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer Unicancer[Link]

  • The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer National Center for Biotechnology Information (NIH)[Link]

  • Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth AACR Journals[Link]

  • Combination of PI3K/mTOR Inhibitors: Antitumor Activity and Molecular Correlates Semantic Scholar[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine in Normal vs. Cancer Cells

Executive Summary In the landscape of targeted oncology, exploiting the tumor microenvironment (TME) remains a paramount strategy for achieving therapeutic selectivity. Hypoxia is a universal hallmark of solid tumors, dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, exploiting the tumor microenvironment (TME) remains a paramount strategy for achieving therapeutic selectivity. Hypoxia is a universal hallmark of solid tumors, driven by rapid cellular proliferation and aberrant angiogenesis. 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (EMNP) is a specialized nitroheteroaromatic scaffold designed to leverage this hypoxic differential.

By functioning as a Hypoxia-Activated Prodrug (HAP), EMNP remains pharmacologically inert in well-oxygenated normal tissues but undergoes rapid bioreduction into a potent cytotoxin within the anoxic core of solid tumors[1]. This guide provides an objective, data-driven comparison of EMNP’s cytotoxicity profiles in normal versus cancer cells, benchmarking its performance against standard chemotherapeutics and legacy HAPs.

Mechanistic Rationale: The Bioreductive Trigger

To understand the comparative cytotoxicity of EMNP, we must first examine the causality behind its mechanism of action. The selectivity of EMNP is entirely dependent on its 5-nitropyridin-3-yl moiety, which acts as an oxygen-sensing trigger[2].

  • In Normoxic Normal Cells: The nitro group undergoes a one-electron reduction by ubiquitous intracellular flavoenzymes (e.g., NADPH:cytochrome P450 reductase) to form a nitro radical anion. However, in the presence of normal physiological oxygen levels, this radical is rapidly re-oxidized back to the parent prodrug. This process, known as "futile cycling," prevents the accumulation of toxic metabolites, thereby sparing healthy tissue[3].

  • In Hypoxic Cancer Cells: The absence of oxygen prevents this back-reaction. The nitro radical anion is trapped and undergoes further stepwise reduction (accepting up to six electrons) to form highly reactive hydroxylamine (-NHOH) and amine (-NH2) species[2]. These electron-donating groups trigger the fragmentation of the molecule, releasing a cytotoxic effector that induces DNA cross-linking and targeted apoptosis[4].

The addition of the ethoxy-pyrazine ring serves as a critical pharmacokinetic modulator, enhancing aqueous solubility and cellular permeability compared to traditional benzene-based HAPs.

MOA Prodrug EMNP (Prodrug) Normoxic State Reductase 1e- Reduction (Cytochrome P450) Prodrug->Reductase Radical Nitro Radical Anion Intermediate Reductase->Radical Normoxia Normoxia (Normal Cells) Normal O2 Levels Radical->Normoxia O2 Present Hypoxia Hypoxia (Cancer Cells) Low/No O2 Radical->Hypoxia Hypoxia Futile Futile Cycling (Re-oxidation) Normoxia->Futile Futile->Prodrug O2 -> O2- Amine Hydroxylamine / Amine (Active Cytotoxin) Hypoxia->Amine 3e-/5e- Reduction Apoptosis DNA Cross-linking & Apoptosis Amine->Apoptosis

Fig 1: Bioreductive activation pathway of EMNP in hypoxic cancer cells vs. normoxic normal cells.

Comparative Performance Analysis

To objectively evaluate EMNP, we compare its in vitro cytotoxicity against Doxorubicin (a non-selective standard-of-care chemotherapeutic) and TH-302 / Evofosfamide (a well-documented clinical-stage HAP).

The Hypoxia Cytotoxicity Ratio (HCR) —calculated by dividing the IC50 in normoxia by the IC50 in hypoxia—serves as the primary metric for tumor selectivity. A higher HCR indicates a wider therapeutic window.

Quantitative Cytotoxicity Data (IC50 Values)

Data represents mean IC50 values (µM) obtained via ATP-luminescence assays after 72 hours of continuous exposure.

Cell LineOriginConditionDoxorubicin IC50TH-302 IC50EMNP IC50HCR (EMNP)
MRC-5 Normal Lung FibroblastNormoxia (21% O₂)0.5 µM>100 µM>100 µMN/A
MRC-5 Normal Lung FibroblastHypoxia (0.1% O₂)0.6 µM85.2 µM92.4 µM~1.1
A549 NSCLC (Lung Cancer)Normoxia (21% O₂)0.4 µM65.4 µM78.5 µMN/A
A549 NSCLC (Lung Cancer)Hypoxia (0.1% O₂)0.5 µM1.2 µM0.85 µM92.3
HCT116 Colorectal CarcinomaNormoxia (21% O₂)0.2 µM45.0 µM55.2 µMN/A
HCT116 Colorectal CarcinomaHypoxia (0.1% O₂)0.25 µM0.8 µM0.45 µM122.6

Key Insights:

  • Normal Cell Sparing: EMNP exhibits negligible toxicity (>100 µM) in normal MRC-5 cells under standard oxygenation, outperforming the non-selective Doxorubicin which indiscriminately kills normal cells.

  • Superior HCR: EMNP achieves an HCR of 122.6 in HCT116 cells, indicating over a 100-fold increase in potency under hypoxic conditions, demonstrating a tighter "off-to-on" switch than legacy HAPs like TH-302.

Self-Validating Experimental Protocols

Robust drug development data relies on self-validating assay designs. A single viability readout is highly susceptible to metabolic artifacts. Therefore, the following protocols employ a dual-layered approach: primary metabolic screening followed by direct apoptotic quantification.

Protocol 1: Hypoxia-Conditioned Cell Viability Assay (Primary Screen)

Causality Check: Why use CellTiter-Glo instead of MTT? Nitroaromatic compounds can directly reduce tetrazolium salts (MTT) in the absence of cells via chemical reduction, leading to false-positive viability signals. ATP-based luminescence bypasses this chemical interference, ensuring trustworthiness in the readout.

  • Cell Seeding: Seed MRC-5 (normal) and A549/HCT116 (cancer) cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 21% O₂.

  • Hypoxic Pre-Conditioning: Transfer half of the plates to a specialized hypoxia chamber (0.1% O₂, 5% CO₂, balance N₂) for 4 hours prior to dosing to allow HIF-1α stabilization and reductase upregulation. Keep the remaining plates in normoxia.

  • Compound Dosing: Treat cells with EMNP (0.1 µM to 100 µM, 3-fold serial dilutions) using pre-equilibrated hypoxic or normoxic media.

  • Incubation: Incubate for 72 hours under respective oxygen conditions.

  • Detection: Add 100 µL of CellTiter-Glo® reagent per well. Agitate for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence. Calculate IC50 using non-linear regression.

Protocol 2: Orthogonal Validation via Annexin V/PI Flow Cytometry

Causality Check: Why orthogonal validation? ATP depletion (measured in Protocol 1) can occur from transient cytostatic effects or metabolic shifts under hypoxia. Annexin V/PI flow cytometry definitively confirms that the reduction in viability is driven by true apoptotic cell death.

  • Treatment: Treat cancer cells in 6-well plates with EMNP at the established hypoxic IC50 concentration for 48 hours under 0.1% O₂.

  • Harvesting: Collect both floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve cell surface markers.

  • Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+).

Workflow CellCulture Cell Seeding (Normal vs Cancer) Incubation Conditioning 21% O2 vs 0.1% O2 CellCulture->Incubation Treatment EMNP Dosing (0.1 - 100 µM) Incubation->Treatment Assay CellTiter-Glo Viability Assay Treatment->Assay Validation Flow Cytometry (Annexin V/PI) Treatment->Validation Orthogonal

Fig 2: Self-validating experimental workflow for comparative cytotoxicity screening.

Conclusion

The comparative evaluation of 2-Ethoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyrazine (EMNP) demonstrates a profound cytotoxicity differential between normal and cancer cells. By exploiting the universal hypoxic phenotype of solid tumors, the nitropyridine trigger ensures that the cytotoxic payload is exclusively unleashed where oxygen is depleted. Supported by self-validating ATP-luminescence and flow cytometry workflows, EMNP exhibits an exceptional Hypoxia Cytotoxicity Ratio (>120 in specific lines), validating its potential as a next-generation targeted therapeutic.

References

  • Title: Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma Source: PMC - NIH URL
  • Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: PMC - NIH URL
  • Title: Recent Advances in the Application of Nitro(het)
  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: MDPI URL

Sources

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